5-Fluoro-2-(methylsulfonyl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-fluoro-2-methylsulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO4S/c1-14(12,13)7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYODNSHQTPLEAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=C(C=C1)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40382251 | |
| Record name | 5-Fluoro-2-(methylsulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773873-55-5 | |
| Record name | 5-Fluoro-2-(methylsulfonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40382251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Fluoro-2-(methylsulfonyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of 5-Fluoro-2-(methylsulfonyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 5-Fluoro-2-(methylsulfonyl)benzoic acid. The information is curated for researchers, scientists, and professionals in drug development who may be utilizing this compound as a building block or intermediate in medicinal chemistry and materials science. This document consolidates available data on its physical characteristics and outlines detailed experimental protocols for their determination.
Core Physical and Chemical Properties
This compound is a fluorinated aromatic carboxylic acid. The presence of both a fluorine atom and a methylsulfonyl group significantly influences its electronic properties, solubility, and potential biological activity.
Structure:
Caption: A potential two-step synthesis of this compound.
5-Fluoro-2-(methylsulfonyl)benzoic acid chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, nomenclature, and available data for 5-Fluoro-2-(methylsulfonyl)benzoic acid. The information is curated for professionals in research and development who require precise and reliable chemical information.
Chemical Structure and Nomenclature
IUPAC Name: this compound
The nomenclature of this compound is determined by the seniority of its functional groups. According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the carboxylic acid group (-COOH) takes precedence over the sulfonyl group (-SO₂CH₃). Consequently, the parent name of the molecule is benzoic acid. The carbon atom of the carboxylic acid group is designated as position 1 on the benzene ring. Numbering then proceeds around the ring to give the substituents the lowest possible locants. This results in the fluorine atom being at position 5 and the methylsulfonyl group at position 2.
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
A summary of the available quantitative data for this compound is presented in the table below. It should be noted that experimental data for this specific compound is limited in publicly available literature.
| Property | Value | Source |
| Molecular Formula | C₈H₇FO₄S | PubChem[1] |
| Molecular Weight | 218.20 g/mol | PubChem[1] |
| Physical Form | Solid | Sigma-Aldrich |
| Purity | ≥98% | Sigma-Aldrich |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not explicitly described in the available literature. However, a potential synthetic route can be inferred from the synthesis of its precursors.
Hypothetical Synthesis Workflow:
The synthesis could potentially proceed through a two-step process starting from 2-fluorobenzoic acid. This proposed pathway is based on established organic chemistry reactions.
Caption: A potential synthetic pathway for this compound.
Step 1: Synthesis of 2-Fluoro-5-chlorosulfonylbenzoic acid
A plausible initial step involves the chlorosulfonation of o-fluorobenzoic acid. This reaction would introduce the chlorosulfonyl group onto the benzene ring. The synthesis of 2-fluoro-5-chlorosulfonylbenzoic acid from o-fluorobenzoic acid and chlorosulfonic acid has been reported.[5]
Step 2: Conversion to this compound
The subsequent step would involve the conversion of the chlorosulfonyl group to a methylsulfonyl group. This could potentially be achieved through reaction with a suitable methylating agent, possibly followed by an oxidation step if a methylthio intermediate is formed. The specifics of this conversion are not detailed in the available search results.
Spectroscopic Data
Experimental spectroscopic data (¹H NMR, IR, Mass Spectrometry) for this compound is not available in the searched literature. For reference, general characteristics of IR and ¹H NMR spectra for benzoic acid and its derivatives are described below.
Infrared (IR) Spectroscopy (Anticipated Characteristics)
An IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups:
-
O-H stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.[6][7]
-
C=O stretch (Carboxylic Acid): A strong, sharp peak typically found between 1710-1680 cm⁻¹ for aromatic carboxylic acids.[6][7]
-
S=O stretch (Sulfonyl): Two strong bands are expected, typically in the ranges of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
-
C-F stretch: A strong absorption band in the region of 1250-1000 cm⁻¹.
-
Aromatic C-H and C=C stretches: Characteristic absorptions for the substituted benzene ring.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (Anticipated Characteristics)
The ¹H NMR spectrum would provide information on the chemical environment of the protons:
-
Carboxylic Acid Proton (-COOH): A singlet, typically found far downfield (>10 ppm), which may be broad.[8]
-
Aromatic Protons: The three protons on the benzene ring would appear as multiplets in the aromatic region (typically 7.0-8.5 ppm). Their specific chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the fluorine and methylsulfonyl groups.
-
Methyl Protons (-SO₂CH₃): A singlet corresponding to the three methyl protons, with its chemical shift influenced by the adjacent sulfonyl group.
Biological Activity and Signaling Pathways
There is no specific information in the searched literature regarding the biological activity or involvement in signaling pathways of this compound. Research on structurally similar molecules can sometimes provide clues to potential biological relevance. For instance, other fluorinated benzoic acid derivatives have been investigated for various pharmacological activities.[4] However, without direct experimental evidence, any proposed biological role for this compound would be purely speculative.
Due to the lack of information on its biological interactions, a diagram of a signaling pathway or experimental workflow involving this specific compound cannot be generated at this time.
References
- 1. This compound | C8H7FO4S | CID 2782735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-氟-2-甲基苯甲酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. ossila.com [ossila.com]
- 4. chemimpex.com [chemimpex.com]
- 5. prepchem.com [prepchem.com]
- 6. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
The Biological Landscape of 5-Fluoro-2-(methylsulfonyl)benzoic Acid: An Analysis of Available Data
An in-depth review of publicly available scientific literature reveals a significant gap in the understanding of the specific biological activities of 5-Fluoro-2-(methylsulfonyl)benzoic acid. While this compound is commercially available and its chemical structure is well-defined, there is a notable absence of published research detailing its direct effects on biological systems, including quantitative data on its activity, associated signaling pathways, or detailed experimental protocols for its biological evaluation.
This technical guide, therefore, aims to provide a comprehensive overview of the available information on closely related analogs and precursor molecules. By examining the biological activities of these structurally similar compounds, we can infer potential areas of investigation and highlight the current state of knowledge, thereby providing a valuable resource for researchers, scientists, and drug development professionals interested in this chemical scaffold.
Information on Structurally Related Compounds
The majority of available research focuses on isomers and precursors of this compound. Understanding the biological context of these related molecules can offer valuable insights.
5-Fluoro-2-methylbenzoic acid: A Precursor with Diverse Applications
5-Fluoro-2-methylbenzoic acid is a key synthetic intermediate in the development of various biologically active molecules.[1][2] It serves as a foundational building block in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs, as well as agrochemicals.[2]
One of the most significant applications of 5-Fluoro-2-methylbenzoic acid is in the synthesis of 3-arylisoquinolinones. These compounds have demonstrated notable antiproliferative activity against cancer cells.[1] Their mechanism of action involves binding to microtubules, which disrupts tubulin polymerization and ultimately induces apoptosis in cancerous cells.[1]
Isomeric Variations: 2-Fluoro-5-(methylsulfonyl)benzoic acid
The isomeric compound, 2-Fluoro-5-(methylsulfonyl)benzoic acid, is also commercially available.[3] While its specific biological activities are not extensively detailed in the provided search results, its availability suggests its use in chemical synthesis and potential for biological screening.
The Broader Context of Fluorinated Benzoic Acids and 5-Fluorouracil Derivatives
The presence of a fluorine atom in benzoic acid derivatives can significantly influence their biological properties. This is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity.[4]
Furthermore, the search results frequently mention derivatives of 5-Fluorouracil (5-FU), a well-established anticancer drug.[5][6][7][8][9] Researchers have synthesized and evaluated numerous 5-FU derivatives to improve its therapeutic index and overcome resistance.[7][9] These studies often involve detailed experimental protocols for assessing cytotoxic activity, such as the MTT assay.[7]
Future Directions and a Call for Research
The lack of specific biological data for this compound presents a clear opportunity for further research. Investigating the biological effects of this compound, including its potential anticancer, anti-inflammatory, or other therapeutic activities, could unveil novel pharmacological applications.
Future studies should aim to:
-
Screen for Biological Activity: Conduct broad-based biological screening of this compound against various cell lines and molecular targets.
-
Elucidate Mechanisms of Action: Should any significant biological activity be identified, subsequent research should focus on determining the underlying signaling pathways and molecular mechanisms.
-
Generate Quantitative Data: Obtain quantitative metrics of biological activity, such as IC50 or Ki values, to allow for robust comparison with other compounds.
-
Publish Detailed Methodologies: Disseminate detailed experimental protocols to ensure the reproducibility and validation of findings.
References
- 1. ossila.com [ossila.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 247569-56-8|2-Fluoro-5-(methylsulfonyl)benzoic acid|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Bioevaluation of 5-Fluorouracil Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.coventry.ac.uk [pure.coventry.ac.uk]
- 9. [PDF] Novel 5-Fluorouracil Derivatives: Synthesis and Cytotoxic Activity of 2-Butoxy-4-Substituted 5-Fluoropyrimidines | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide on 5-Fluoro-2-(methylsulfonyl)benzoic Acid and Its Isomeric Analogs
A comprehensive review of the available scientific literature reveals a significant information gap regarding the synthesis, biological activity, and experimental protocols for 5-Fluoro-2-(methylsulfonyl)benzoic acid. The majority of scientific and patent literature focuses on its structural isomer, 2-Fluoro-5-(methylsulfonyl)benzoic acid, and other related derivatives. This guide, therefore, summarizes the available data on these closely related analogs to provide a contextual understanding for researchers, scientists, and drug development professionals. It is crucial to note that the following information does not directly pertain to this compound.
Physicochemical Properties of Related Benzoic Acid Derivatives
While specific quantitative data for this compound is not available in the public domain, the properties of its commercially available isomer, 2-Fluoro-5-(methylsulfonyl)benzoic acid, and a related compound, 5-Fluoro-2-[(methylsulfonyl)amino]benzoic acid, are summarized below.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2-Fluoro-5-(methylsulfonyl)benzoic acid | 247569-56-8 | C₈H₇FO₄S | 218.21 |
| 5-Fluoro-2-[(methylsulfonyl)amino]benzoic acid | 1016788-23-0 | C₈H₈FNO₄S | 233.22 |
Synthesis of Related Fluorinated Benzoic Acid Derivatives
Detailed experimental protocols for the synthesis of this compound are not described in the reviewed literature. However, synthetic routes for related compounds provide insights into potential synthetic strategies.
Synthesis of 2-Fluoro-5-chlorosulfonylbenzoic acid
A potential precursor for sulfonylated benzoic acids is the corresponding sulfonyl chloride. The synthesis of 2-fluoro-5-chlorosulfonylbenzoic acid has been described and involves the reaction of o-Fluorobenzoic acid with chlorosulfonic acid.[1] This intermediate can then be further reacted to introduce the methylsulfonyl group.
Synthesis of 5-Fluoro-2-methyl-3-nitrobenzoic Acid
A patented method describes the preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid, a key intermediate for the PARP inhibitor Rucaparib.[2] This multi-step synthesis involves the nitration of 5-fluoro-2-methylbenzoic acid. While structurally different, this highlights a common strategy in the functionalization of fluorinated benzoic acids.
Biological Activity of Related Compounds
The biological activities of various fluorinated benzoic acid derivatives have been explored, suggesting potential areas of investigation for this compound.
Antiproliferative Activity
Derivatives of the related compound, 5-Fluoro-2-methylbenzoic acid, have been investigated for their antiproliferative activity. For instance, 3-arylisoquinolinones synthesized from 5-fluoro-2-methylbenzoic acid have been shown to exhibit anticancer properties by binding to microtubules, suppressing tubulin polymerization, and inducing apoptosis in cancer cells.[3]
Enzyme Inhibition
Fluorinated benzoic acid derivatives have been explored as enzyme inhibitors. While no specific data exists for this compound, related structures are known to interact with various enzymes. For example, benzamide derivatives synthesized from 5-fluoro-2-methylbenzoic acid have been investigated as HIV-1 integrase inhibitors.[3]
Experimental Workflows and Methodologies
Due to the lack of specific literature, a detailed experimental protocol for this compound cannot be provided. However, a generalized workflow for the synthesis and characterization of a related compound is presented below.
Caption: A potential synthetic workflow for this compound.
Potential Signaling Pathways and Mechanisms of Action
Given the absence of biological data for this compound, any depiction of its involvement in signaling pathways would be purely speculative. However, based on the activities of structurally related molecules, one could hypothesize potential interactions. For instance, many small molecule inhibitors target key enzymes in signaling cascades.
Caption: A hypothetical signaling pathway illustrating potential kinase inhibition.
Conclusion
This technical guide highlights the current lack of specific scientific literature on this compound. While information on its isomers and other related fluorinated benzoic acids is available and provides some context, dedicated research is needed to elucidate the synthesis, properties, and biological activities of this particular compound. The information presented herein on related molecules should be used as a foundation for future research endeavors into this compound. Researchers are encouraged to perform their own investigations to fill the existing knowledge gap.
References
A Technical Guide to the Spectroscopic Analysis of 5-Fluoro-2-(methylsulfonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 5-Fluoro-2-(methylsulfonyl)benzoic acid, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on established spectroscopic principles and data from structurally related compounds. Furthermore, it outlines comprehensive experimental protocols for acquiring such data and a generalized workflow for the spectroscopic analysis of solid organic compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for this compound. These predictions are derived from an analysis of the substituent effects on the benzoic acid scaffold.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| COOH | > 12 | broad singlet | - |
| H-3 | 7.8 - 8.2 | doublet of doublets | J(H3-H4) = ~8-9, J(H3-F5) = ~4-5 |
| H-4 | 7.4 - 7.7 | triplet of doublets | J(H4-H3) = ~8-9, J(H4-H6) = ~2-3 |
| H-6 | 8.2 - 8.5 | doublet of doublets | J(H6-F5) = ~8-9, J(H6-H4) = ~2-3 |
| SO₂CH₃ | 3.2 - 3.5 | singlet | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| COOH | 165 - 170 | singlet |
| C-1 | 130 - 135 | doublet |
| C-2 | 140 - 145 | singlet |
| C-3 | 118 - 122 | doublet |
| C-4 | 125 - 130 | doublet |
| C-5 | 162 - 167 | doublet |
| C-6 | 115 - 120 | doublet |
| SO₂CH₃ | 40 - 45 | singlet |
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 218 | [M]⁺ | Molecular ion |
| 201 | [M - OH]⁺ | Loss of hydroxyl radical |
| 173 | [M - COOH]⁺ | Loss of carboxylic acid group |
| 139 | [M - SO₂CH₃]⁺ | Loss of methylsulfonyl group |
| 95 | [C₆H₄F]⁺ | Fluorophenyl fragment |
Experimental Protocols
The following are generalized protocols for acquiring NMR and MS data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and allow for the observation of the acidic proton.
-
If necessary, gently warm or sonicate the sample to ensure complete dissolution.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the chosen solvent.
-
Shim the magnetic field to optimize its homogeneity, which is crucial for obtaining sharp and well-resolved peaks. This is typically an automated process on modern instruments.
-
Tune and match the probe to the correct frequency for the nucleus being observed (e.g., ¹H or ¹³C) to maximize the signal-to-noise ratio.
-
-
Data Acquisition:
-
For ¹H NMR:
-
Set the number of scans (typically 8 to 16 for a sample of this concentration).
-
Use a relaxation delay of 1-2 seconds.
-
Acquire the free induction decay (FID).
-
-
For ¹³C NMR:
-
Set a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.
-
Use a sufficient relaxation delay to ensure quantitative data if required.
-
Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the NMR spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by referencing the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS, at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.
-
The choice of solvent will depend on the ionization technique being used.
-
-
Instrumentation and Data Acquisition:
-
Introduce the sample into the mass spectrometer. For a solid sample, this is typically done via a direct insertion probe or after separation by liquid chromatography (LC-MS).
-
Select an appropriate ionization technique. Electrospray ionization (ESI) is a common choice for polar molecules like carboxylic acids, and can be run in either positive or negative ion mode.
-
Acquire the mass spectrum over a suitable m/z range to include the expected molecular ion.
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
-
Data Analysis:
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain information about the different functional groups and the overall structure of the molecule.
-
Compare the observed isotopic pattern with the theoretical pattern for the elemental composition of the molecule.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound.
Elucidating the Mechanism of Action of 5-Fluoro-2-(methylsulfonyl)benzoic Acid Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Published research specifically detailing the mechanism of action for 5-Fluoro-2-(methylsulfonyl)benzoic acid and its direct derivatives is limited. This guide, therefore, synthesizes information on the activities of structurally related fluorinated benzoic acid and sulfonamide compounds to infer potential mechanisms of action. Further empirical validation is necessary to definitively characterize the biological activity of this specific chemical series.
Executive Summary
Derivatives of this compound represent a class of compounds with potential therapeutic applications stemming from the strategic incorporation of a fluorine atom and a methylsulfonyl group onto a benzoic acid scaffold. While direct studies on this specific scaffold are not abundant in publicly accessible literature, analysis of related fluorinated and sulfonated molecules suggests a likely role as enzyme inhibitors. This technical guide will explore the potential mechanisms of action, drawing parallels from similar chemical entities, and provide a framework for future investigation.
Potential Mechanisms of Action: Enzyme Inhibition
The structural features of this compound derivatives suggest they may act as inhibitors of various enzymes. The sulfonyl group is a key functional head that can engage in noncovalent bonding interactions with amino acid residues such as lysine, histidine, serine, and tyrosine within an enzyme's active site, leading to inhibition.[1]
Based on studies of analogous compounds, potential enzyme targets could include:
-
α-Glucosidase and α-Amylase: Fluorinated benzenesulfonic ester derivatives have demonstrated inhibitory activity against these enzymes, which are crucial for carbohydrate digestion.[1] Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes.
-
Protein Tyrosine Phosphatase 1B (PTP1B): Inhibition of PTP1B is a target for improving insulin sensitivity in the treatment of insulin resistance-related diseases.[1] Certain fluorinated benzenesulfonic esters have shown significant activity against this enzyme.[1]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Some fluorinated benzenesulfonic ester derivatives have been evaluated for their inhibitory effects on VEGFR-2, a key player in angiogenesis.[1]
The following table summarizes the inhibitory activities of some fluorinated benzenesulfonic ester derivatives, which can serve as a reference for potential studies on this compound derivatives.
| Compound Derivative | Target Enzyme | IC50 (µM) |
| 5-fluoro-2-(4-(methoxyphenyl)sulfonyl) substituted derivative 2f | α-Amylase | 3.1 ± 0.110 |
| 5-chloro and 2-(2-fluorophenyl)sulfonyl substituted derivative 2g | α-Glucosidase | 4.2 ± 0.054 |
| 4-(trifluoromethoxyphenyl)sulfonyl substituted derivative 2e | α-Glucosidase | 3.1 ± 0.043 |
Table 1: Inhibitory concentrations (IC50) of selected fluorinated benzenesulfonic ester derivatives against various enzymes. Data from a study on fluorinated benzenesulfonic ester derivatives of 5-substituted 2-hydroxy-3-nitroacetophenones.[1]
Experimental Protocols for Elucidating Mechanism of Action
To investigate the mechanism of action of novel this compound derivatives, a tiered experimental approach is recommended.
Primary Enzyme Inhibition Assays
Objective: To identify if the derivatives inhibit the activity of specific enzymes.
General Protocol (Example: α-Glucosidase Inhibition Assay):
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a solution of α-glucosidase from Saccharomyces cerevisiae in phosphate buffer (pH 6.8).
-
Prepare a solution of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), in phosphate buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution to wells containing various concentrations of the test compound or a control (e.g., acarbose).
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding a solution of sodium carbonate.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Cellular Assays
Objective: To assess the effect of the derivatives on cellular processes.
General Protocol (Example: MTT Assay for Cytotoxicity):
-
Cell Culture:
-
Culture a relevant cancer cell line (e.g., K562 leukemia cells) in appropriate media supplemented with fetal bovine serum and antibiotics.[2]
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to untreated control cells.
-
Determine the IC50 value, representing the concentration that inhibits cell growth by 50%.
-
Signaling Pathway Analysis
Should the derivatives exhibit significant cellular activity, further investigation into the underlying signaling pathways is warranted.
Hypothetical Signaling Pathway for an Anticancer Derivative:
If a this compound derivative demonstrates antiproliferative activity, it could potentially modulate pathways involved in cell cycle regulation or apoptosis. For instance, it might inhibit a protein kinase crucial for tumor cell survival.
Figure 1: Hypothetical signaling pathway for an anticancer derivative.
Experimental Workflow
A logical workflow is crucial for the systematic evaluation of this compound derivatives.
References
- 1. Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives of the 5-Substituted 2-Hydroxy-3-nitroacetophenones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of New 5-Fluorouracil-Substituted Ampelopsin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Fluorinated Benzoic Acids: A Technical Guide for Drug Discovery Professionals
Introduction
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug design. This in-depth technical guide explores the pharmacological profile of a significant class of these molecules: fluorinated benzoic acids. For researchers, scientists, and drug development professionals, understanding the nuanced effects of fluorination on this scaffold is critical for the rational design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. Fluorine's unique electronic properties and small atomic radius can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, making fluorinated benzoic acids versatile building blocks in the development of new drugs.[1][2][3]
This guide will delve into the primary mechanisms of action, present quantitative pharmacological data, provide detailed experimental protocols for key assays, and visualize relevant signaling pathways to offer a comprehensive resource for the scientific community.
Key Pharmacological Targets and Mechanisms of Action
Fluorinated benzoic acids exert their biological effects through interactions with a variety of molecular targets. The most well-documented of these are the cyclooxygenase (COX) enzymes and the G protein-coupled receptor 35 (GPR35). Additionally, emerging research has highlighted their potential as modulators of Peroxisome Proliferator-Activated Receptors (PPARs) and as stabilizers of transthyretin.
Cyclooxygenase (COX) Inhibition
A prominent mechanism of action for several fluorinated benzoic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins involved in inflammation and pain.[4][5][6] By blocking the activity of COX-1 and COX-2, these compounds can effectively reduce the production of prostaglandins, leading to analgesic and anti-inflammatory effects.[7][8]
Well-known examples of fluorinated benzoic acids that function as COX inhibitors include Diflunisal and Niflumic acid . Diflunisal, a salicylic acid derivative, non-selectively inhibits both COX-1 and COX-2.[6][7] Niflumic acid is also categorized as a COX-2 inhibitor.[9][10] Another example is Triflusal , a 4-trifluoromethyl salicylate derivative, and its active metabolite, 2-hydroxy-4-trifluoromethylbenzoic acid (HTB), which inhibit COX-2-mediated prostaglandin E2 (PGE2) production.[11]
Table 1: Cyclooxygenase (COX) Inhibition by Fluorinated Benzoic Acid Derivatives
| Compound | Target | IC50 | Assay Conditions | Reference |
| Triflusal | COX-2 | 0.16 mM | Lipopolysaccharide-activated human blood | [11] |
| 2-hydroxy-4-trifluoromethylbenzoic acid (HTB) | COX-2 | 0.39 mM | Lipopolysaccharide-activated human blood | [11] |
| Aspirin | COX-2 | 0.18 mM | Lipopolysaccharide-activated human blood | [11] |
| Sodium Salicylate | COX-2 | >10 mM | Lipopolysaccharide-activated human blood | [11] |
G Protein-Coupled Receptor 35 (GPR35) Agonism
GPR35 is an orphan G protein-coupled receptor that has emerged as a therapeutic target for various inflammatory conditions. Several fluorinated compounds have been identified as agonists of GPR35. Upon activation, GPR35 can signal through multiple pathways, including the Gα13 and β-arrestin-2 pathways, leading to downstream cellular responses.[1][12]
Studies have identified potent fluorinated agonists for GPR35, demonstrating the potential for developing selective modulators of this receptor for therapeutic intervention. For instance, certain fluorine-substituted 6-bromo-8-benzamidochromen-4-one-2-carboxylic acids have been shown to be highly potent GPR35 agonists.
Table 2: GPR35 Agonist Activity of Fluorinated Compounds
| Compound | Target | Ki | EC50 | Assay | Reference |
| 6-Bromo-8-(2,6-difluoro-4-methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid | human GPR35 | 0.589 nM | 5.54 nM | β-arrestin assay |
Peroxisome Proliferator-Activated Receptor (PPAR) Modulation
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a crucial role in regulating lipid and glucose metabolism. Some fluorinated benzoic acid derivatives have been investigated as modulators of PPARs, particularly PPARγ. The introduction of fluorine can enhance the binding affinity and modulatory activity of these compounds.
Transthyretin Stabilization
Transthyretin (TTR) is a protein that can misfold and aggregate, leading to amyloidosis. Small molecules that stabilize the native tetrameric structure of TTR can prevent this pathological process. Fluorinated benzoic acids have been explored as potential TTR stabilizers. For example, Diflunisal has shown promise in stabilizing TTR and reducing the progression of TTR-related hereditary amyloidosis.[4]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of fluorinated benzoic acids.
Cyclooxygenase (COX) Inhibition Assay (Fluorometric)
This protocol outlines a method for determining the inhibitory activity of test compounds against COX-1 and COX-2 using a fluorometric assay.
Materials:
-
Ovine COX-1 or human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Fluorescent probe (e.g., 10-Acetyl-3,7-dihydroxyphenoxazine, ADHP)
-
Fluorometer with excitation/emission wavelengths of 530-540 nm/585-595 nm
Procedure:
-
Reagent Preparation: Prepare working solutions of the enzyme, arachidonic acid, heme, and ADHP in the assay buffer. Prepare serial dilutions of the test compound.
-
Assay Plate Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Heme
-
ADHP
-
COX-1 or COX-2 enzyme
-
Test compound or vehicle control
-
-
Pre-incubation: Incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.
-
Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time using a fluorometer.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
GPR35 Radioligand Binding Assay
This protocol describes a method to determine the binding affinity of fluorinated benzoic acids to the GPR35 receptor using a radiolabeled ligand.
Materials:
-
Cell membranes expressing human GPR35
-
Radioligand (e.g., [³H]-labeled GPR35 agonist)
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Glass fiber filters (e.g., GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, combine the cell membranes, radioligand, and varying concentrations of the test compound or vehicle.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the specific binding at each concentration of the test compound. Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation.
GPR35 β-Arrestin Recruitment Assay
This assay measures the ability of a compound to induce the interaction between GPR35 and β-arrestin-2, a key step in G protein-independent signaling.
Materials:
-
HEK293 cells co-expressing GPR35 fused to a protein fragment (e.g., ProLink) and β-arrestin-2 fused to the complementary enzyme acceptor (EA) fragment (e.g., from the PathHunter assay).
-
Test compound
-
Assay medium
-
Detection reagents
Procedure:
-
Cell Plating: Seed the cells in a 96-well plate and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compound to the cells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 60-90 minutes).
-
Signal Detection: Add the detection reagents according to the manufacturer's protocol and measure the resulting signal (e.g., chemiluminescence).
-
Data Analysis: Plot the signal intensity against the logarithm of the compound concentration to determine the EC50 value.
Signaling Pathways
The interaction of fluorinated benzoic acids with their molecular targets initiates downstream signaling cascades that ultimately mediate their pharmacological effects. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways.
GPR35 Signaling Pathway
Activation of GPR35 by an agonist can lead to the recruitment of both G proteins and β-arrestins, initiating distinct downstream signaling events. The Gα13 pathway is known to involve the activation of RhoA, leading to cytoskeletal rearrangements, while the β-arrestin-2 pathway can act as a scaffold for various signaling proteins, including those in the ERK/MAPK pathway.[4][6][8][13]
References
- 1. Biased constitutive signaling of the G protein-coupled receptor GPR35 suppresses gut barrier permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro screening of per- and polyfluorinated substances (PFAS) for interference with seven thyroid hormone system targets across nine assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transthyretin Kinetic Stabilizers for ATTR Amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Gα12 and Gα13: Versatility in Physiology and Pathology [frontiersin.org]
- 5. The role and mechanism of β-arrestin2 in signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jneurosci.org [jneurosci.org]
- 8. wires.onlinelibrary.wiley.com [wires.onlinelibrary.wiley.com]
- 9. The GNA13-RhoA signaling axis suppresses expression of tumor protective Kallikreins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. content.abcam.com [content.abcam.com]
- 12. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα₁₃ and β-arrestin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
The Methylsulfonyl Group: A Cornerstone in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The methylsulfonyl (-SO₂CH₃) group, a functional group characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to a methyl group and a parent molecule, has emerged as a privileged scaffold in medicinal chemistry. Its unique combination of physicochemical properties allows it to significantly influence the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. The incorporation of this moiety can enhance metabolic stability, improve solubility, and create crucial interactions with biological targets, making it a versatile tool for lead optimization and drug design.[1][2][3] This guide provides a comprehensive overview of the role of the methylsulfonyl group, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.
Physicochemical Properties and Their Impact on Drug Action
The strategic incorporation of a methylsulfonyl group into a drug candidate can be attributed to its distinct electronic and steric properties:
-
Polarity and Hydrogen Bonding: The sulfonyl group is highly polar and the two oxygen atoms can act as strong hydrogen bond acceptors.[2] This capability is crucial for establishing high-affinity interactions with amino acid residues in the active site of target proteins, thereby enhancing potency and selectivity.[3]
-
Metabolic Stability: The sulfur atom in the methylsulfonyl group is in its highest oxidation state (SVI), rendering it exceptionally stable against further oxidation, a common metabolic pathway for many sulfur-containing compounds.[1] This resistance to metabolism can increase the in vivo half-life of a drug, leading to improved pharmacokinetic profiles.
-
Solubility and Lipophilicity: While being a polar group, the methylsulfonyl moiety can have a variable effect on a molecule's overall lipophilicity (LogP). It can reduce the lipophilicity of a molecule, which may improve aqueous solubility and reduce off-target effects associated with high lipophilicity, such as neurotoxicity.[1][4]
-
Electron-Withdrawing Nature: The strong electron-withdrawing effect of the sulfonyl group can modulate the pKa of nearby functional groups, influencing their ionization state at physiological pH.[1] This can impact a molecule's absorption, distribution, and target engagement.
-
Bioisosterism: The sulfonyl group can serve as a bioisostere for other functional groups like carbonyls or phosphates, allowing for the fine-tuning of a molecule's properties while maintaining or improving its biological activity.[2]
Case Studies: Methylsulfonyl Groups in Approved Drugs
The therapeutic success of numerous drugs can be partly attributed to the presence of a methylsulfonyl or a related sulfonamide group. Celecoxib and Vemurafenib serve as excellent examples.
Celecoxib: A Selective COX-2 Inhibitor
Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) used to manage pain and inflammation.[5] Its mechanism of action relies on the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[6][7]
-
Mechanism of Action: COX enzymes catalyze the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins that mediate inflammation and pain.[5][8] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is induced during inflammation.[7] Celecoxib's selectivity for COX-2 is attributed to its benzenesulfonamide side chain.[5][9] This polar group binds to a hydrophilic side pocket present in the COX-2 active site, which is absent in COX-1, thus conferring its selectivity and reducing the gastrointestinal side effects associated with non-selective NSAIDs.[7][9]
Vemurafenib: A Targeted Cancer Therapy
Vemurafenib is a potent kinase inhibitor used in the treatment of late-stage melanoma.[10] It specifically targets a mutated form of the B-Raf protein.
-
Mechanism of Action: The B-Raf protein is a serine/threonine kinase in the MAPK/ERK signaling pathway, which regulates cell proliferation and survival.[11][12][13] In about 50-60% of melanomas, a specific mutation (V600E) leads to a constitutively active B-Raf kinase, driving uncontrolled cancer cell growth.[10][12] Vemurafenib is a low molecular weight, orally available inhibitor that selectively binds to the ATP-binding site of the mutated BRAF V600E kinase, blocking its activity and halting the downstream signaling cascade.[12][14][15] This leads to the inhibition of tumor cell proliferation and induction of apoptosis.[10][12]
Quantitative Data of Bioactive Molecules
The following table summarizes the in vitro potency of Celecoxib and Vemurafenib against their respective targets.
| Molecule | Target | Assay Type | IC50 / Ki Value | Reference |
| Celecoxib | COX-2 | Enzyme Assay (Sf9 cells) | 40 nM | [16] |
| COX-1 | Enzyme Assay (Sf9 cells) | 15 µM | [16] | |
| Cancer-Associated Fibroblasts | Cell-based Assay | 16.00 µM | [17] | |
| Vemurafenib | BRAF V600E | Cell-free Assay | 31 nM | [18] |
| BRAF V600E | Cell-free Assay | 13-31 nM | ||
| Wild-type BRAF | Cell-free Assay | 100-160 nM | ||
| C-Raf | Cell-free Assay | 6.7-48 nM | ||
| HT29 (BRAF V600E) | Cell Proliferation Assay | 0.025-0.35 µmol/L | [19] | |
| RKO (BRAF V600E) | Cell Proliferation Assay | 4.57 µmol/L | [19] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the signaling pathways targeted by Celecoxib and Vemurafenib.
Caption: The COX-2 signaling pathway and its inhibition by Celecoxib.
Caption: The BRAF/MEK/ERK (MAPK) signaling pathway and Vemurafenib's action.
Experimental Protocols
Detailed methodologies are crucial for the discovery and characterization of bioactive molecules. Below are representative protocols for the synthesis of a methylsulfonyl-containing compound and for key biological assays.
Synthesis of a 1-(Methylsulfonyl)piperazine Derivative
This protocol outlines a general procedure for the synthesis of a sulfonamide, a common structural motif containing the methylsulfonyl group.[20][21]
-
Dissolution: Dissolve 1 mmol of the parent piperazine compound in 30 mL of dichloromethane in a reaction flask.
-
Addition of Sulfonyl Chloride: To the solution, add 1 mmol of methanesulfonyl chloride.
-
Base Addition: After 10 minutes of stirring at room temperature, add 1.2 mmol of triethylamine to the reaction mixture.
-
Reaction: Allow the reaction to proceed for 30 minutes at room temperature.
-
Work-up: Quench the reaction and wash the solution sequentially with diluted hydrochloric acid, a saturated sodium carbonate solution, and brine.
-
Drying and Evaporation: Dry the combined organic layers over anhydrous sodium sulfate, and then evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product using column chromatography or recrystallization to obtain the final 1-(methylsulfonyl)piperazine derivative.
In Vitro COX-2 Inhibitor Screening Assay (Fluorometric)
This protocol is adapted from commercially available kits for high-throughput screening of COX-2 inhibitors.[22]
-
Reagent Preparation:
-
Prepare COX Assay Buffer, COX Probe, and COX Cofactor according to the kit's instructions.
-
Reconstitute lyophilized human recombinant COX-2 enzyme with sterile water. Keep the enzyme on ice.
-
Prepare a stock solution of the test inhibitor (e.g., in DMSO) and create serial dilutions in COX Assay Buffer.
-
-
Assay Plate Setup (96-well opaque plate):
-
Enzyme Control (EC) wells: Add 10 µL of COX Assay Buffer.
-
Inhibitor Control (IC) wells: Add 10 µL of a known COX-2 inhibitor (e.g., Celecoxib).
-
Sample (S) wells: Add 10 µL of the diluted test inhibitor.
-
-
Reaction Mixture:
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, COX Cofactor, and the reconstituted COX-2 enzyme.
-
Add 80 µL of the Reaction Mix to each well (EC, IC, and S).
-
-
Initiation and Measurement:
-
Prepare the substrate by diluting Arachidonic Acid with NaOH solution as per the protocol.
-
Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid solution to all wells simultaneously using a multi-channel pipette.
-
Immediately measure the fluorescence kinetically (e.g., Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction from the linear portion of the kinetic curve.
-
Determine the percent inhibition for each concentration of the test inhibitor relative to the Enzyme Control.
-
Plot the percent inhibition versus the inhibitor concentration to calculate the IC50 value.
-
Caption: A generalized workflow for an in vitro kinase inhibitor screening assay.
In Vitro BRAF Kinase Assay (Luminescence-based)
This protocol describes a method to measure BRAF kinase activity and its inhibition, based on the ADP-Glo™ Kinase Assay principle.[23]
-
Reagent Preparation:
-
Prepare 1x Kinase Buffer from a stock solution and keep on ice.
-
Thaw active recombinant BRAF V600E enzyme on ice and dilute to the desired working concentration in 1x Kinase Buffer.
-
Prepare a Substrate/ATP Master Mix containing a suitable substrate (e.g., kinase-dead MEK1) and ATP in 1x Kinase Buffer.
-
Prepare serial dilutions of the test compound (e.g., Vemurafenib) in 1x Kinase Buffer.
-
-
Kinase Reaction (in a 96-well plate):
-
Add 5 µL of the diluted test compound or control to the appropriate wells.
-
Add 10 µL of the diluted BRAF V600E enzyme to all wells except the "Blank" control (add 1x Kinase Buffer to the blank).
-
Initiate the kinase reaction by adding 10 µL of the Substrate/ATP Master Mix to all wells.
-
Gently mix and incubate the plate for 40-60 minutes at 30°C.
-
-
ADP Detection:
-
Terminate the reaction by adding 25 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature to deplete unconsumed ATP.
-
Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP produced to ATP and generates a luminescent signal.
-
Mix and incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Conclusion
The methylsulfonyl group is a powerful and versatile functional group in the arsenal of medicinal chemists. Its unique physicochemical properties enable the rational design of drug candidates with improved potency, selectivity, and pharmacokinetic profiles. As demonstrated by the success of drugs like Celecoxib and Vemurafenib, the strategic placement of a methylsulfonyl moiety can effectively address key challenges in drug development, from enhancing target binding to improving metabolic stability. A thorough understanding of its properties and applications, supported by robust experimental evaluation, will ensure that the methylsulfonyl group continues to be a cornerstone of innovation in the discovery of new therapeutics.
References
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dronedarone - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 8. ClinPGx [clinpgx.org]
- 9. Celecoxib - Wikipedia [en.wikipedia.org]
- 10. Vemurafenib - Wikipedia [en.wikipedia.org]
- 11. Molecular Pathways and Mechanisms of BRAF in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of Vemurafenib? [synapse.patsnap.com]
- 13. hopkinsmedicine.org [hopkinsmedicine.org]
- 14. Vemurafenib: targeted inhibition of mutated BRAF for treatment of advanced melanoma and its potential in other malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. vemurafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. selleckchem.com [selleckchem.com]
- 17. researchgate.net [researchgate.net]
- 18. selleckchem.com [selleckchem.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. assaygenie.com [assaygenie.com]
- 23. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols: 5-Fluoro-2-(methylsulfonyl)benzoic acid as a Potential Tankyrase Inhibitor in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are provided for research and informational purposes only. The application of 5-Fluoro-2-(methylsulfonyl)benzoic acid as a tankyrase inhibitor is hypothetical and based on the known activities of structurally similar compounds. There is currently no direct experimental evidence supporting this specific application for this molecule. Researchers should conduct their own validation studies.
Introduction
This compound is a fluorinated benzoic acid derivative. While direct biological data for this specific compound is not currently available in the public domain, its structural motifs are present in molecules known to exhibit potent biological activities. Notably, substituted benzoic acid derivatives have been identified as inhibitors of various enzymes, including tankyrase. Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes that play a crucial role in the regulation of the Wnt/β-catenin signaling pathway.[1][2][3] Dysregulation of the Wnt/β-catenin pathway is implicated in the pathogenesis of numerous diseases, particularly cancer.[2][3][4]
Tankyrases regulate Wnt signaling by targeting Axin, a key scaffold protein in the β-catenin destruction complex, for poly(ADP-ribosyl)ation (PARsylation). This post-translational modification leads to the ubiquitination and subsequent proteasomal degradation of Axin.[1][2] The degradation of Axin destabilizes the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate the transcription of Wnt target genes, which are often involved in cell proliferation and survival.[4] Inhibition of tankyrase activity stabilizes Axin, thereby promoting the degradation of β-catenin and suppressing Wnt-driven tumorigenesis.[2][4] This makes tankyrase an attractive therapeutic target in oncology.
This document provides a hypothetical framework for investigating this compound as a potential inhibitor of tankyrase and the Wnt/β-catenin signaling pathway.
Hypothetical Biological Activity
Based on the activity of other small molecule tankyrase inhibitors, this compound is postulated to inhibit the enzymatic activity of both tankyrase 1 and tankyrase 2. This inhibition is expected to translate into cellular effects, such as the stabilization of Axin and the subsequent reduction of β-catenin levels, leading to the downregulation of Wnt target gene expression.
Data Presentation: Hypothetical Inhibitory Activity
The following tables present hypothetical quantitative data for this compound, benchmarked against known tankyrase inhibitors, XAV939 and G007-LK.
| Compound | Target | IC50 (nM) [Enzymatic Assay] | Reference IC50 (nM) |
| This compound | TNKS1 | 35 | G007-LK: 46[5][6] |
| TNKS2 | 20 | G007-LK: 25[5][6] | |
| XAV939 | TNKS1 | 11 | - |
| TNKS2 | 4 | - |
| Compound | Cell Line | Assay Type | EC50 (µM) [Cell-based Assay] | Reference EC50 (µM) |
| This compound | DLD-1 (CRC) | Wnt/β-catenin Reporter Assay | 0.5 | G007-LK: ~0.3-0.6[7] |
| SW480 (CRC) | Cell Proliferation Assay | 1.2 | XAV939: >10[4] | |
| HepG2 (HCC) | Colony Formation Assay | 2.5 | XAV939: ~10[2] |
CRC: Colorectal Cancer; HCC: Hepatocellular Carcinoma
Signaling Pathway
The proposed mechanism of action for this compound is the inhibition of tankyrase, which in turn modulates the Wnt/β-catenin signaling pathway.
Caption: Wnt/β-catenin signaling pathway and the role of tankyrase.
Experimental Protocols
The following are generalized protocols that can be adapted to test the hypothesis that this compound functions as a tankyrase inhibitor.
Protocol 1: In Vitro Tankyrase Enzymatic Assay (Chemiluminescent)
This protocol is adapted from commercially available tankyrase assay kits.
Objective: To determine the in vitro inhibitory activity of this compound against TNKS1 and TNKS2.
Materials:
-
Recombinant human TNKS1 and TNKS2 enzymes
-
Histone-coated 96-well plates
-
Biotinylated NAD+
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
This compound (dissolved in DMSO)
-
Known tankyrase inhibitor (e.g., G007-LK) as a positive control
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Microplate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of this compound and the positive control in assay buffer. The final DMSO concentration should not exceed 1%.
-
To the histone-coated wells, add 25 µL of the diluted compound or control.
-
Add 50 µL of diluted TNKS1 or TNKS2 enzyme to each well.
-
Initiate the reaction by adding 25 µL of biotinylated NAD+.
-
Incubate the plate at room temperature for 1-2 hours.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the plate three times with wash buffer.
-
Add 100 µL of chemiluminescent substrate to each well.
-
Immediately measure the luminescence using a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Workflow for the in vitro tankyrase enzymatic assay.
Protocol 2: Cell-Based Wnt/β-catenin Reporter Assay
This protocol is based on the widely used TCF/LEF luciferase reporter assay.[8][9][10]
Objective: To assess the ability of this compound to inhibit Wnt/β-catenin signaling in a cellular context.
Materials:
-
HEK293T or other suitable cell line
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
A constitutively expressed control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Cell culture medium and supplements
-
Wnt3a conditioned medium or recombinant Wnt3a protein
-
This compound (dissolved in DMSO)
-
Known Wnt pathway inhibitor (e.g., XAV939) as a positive control
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect cells with the TCF/LEF reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Plate the transfected cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of this compound or the positive control for 1-2 hours.
-
Stimulate the Wnt pathway by adding Wnt3a to the medium. Include an unstimulated control.
-
Incubate the cells for an additional 16-24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percent inhibition of Wnt3a-induced signaling for each compound concentration and determine the EC50 value.
Caption: Workflow for the cell-based Wnt/β-catenin reporter assay.
Conclusion
While further experimental validation is required, the structural characteristics of this compound suggest its potential as a novel scaffold for the development of tankyrase inhibitors. The protocols and hypothetical data presented herein provide a foundational framework for researchers to investigate this compound's biological activity and its potential therapeutic applications in Wnt-driven diseases. It is imperative to conduct rigorous in vitro and in vivo studies to confirm this hypothesis and to fully characterize the pharmacological profile of this compound.
References
- 1. Regulation of Wnt/β‐catenin signalling by tankyrase‐dependent poly(ADP‐ribosyl)ation and scaffolding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncotarget.com [oncotarget.com]
- 3. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. A Small-Molecule Tankyrase Inhibitor Reduces Glioma Stem Cell Proliferation and Sphere Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell-based assay for low- and high-scale screening of the Wnt/β-catenin signaling modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Cell-based assay for Wnt signaling | Explore Technologies [techfinder.stanford.edu]
Application Notes and Protocols: 5-Fluoro-2-(methylsulfonyl)benzoic Acid as a Putative PARP Inhibitor Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of targeted therapies in oncology, particularly for cancers harboring defects in DNA repair pathways, such as those with BRCA1/2 mutations. The mechanism of these inhibitors hinges on the concept of synthetic lethality, where the inhibition of PARP-mediated single-strand break repair is catastrophic for cancer cells that have a compromised homologous recombination repair pathway.
The synthesis of these complex molecules involves multi-step processes, often requiring specialized intermediates. While a direct, publicly documented synthetic route for a major PARP inhibitor utilizing 5-Fluoro-2-(methylsulfonyl)benzoic acid was not identified in a comprehensive literature search, this document provides a detailed overview of the synthesis of a prominent PARP inhibitor, Talazoparib, which employs a structurally related fluorinated starting material. This serves as a representative and instructive example for researchers interested in the synthesis of this class of compounds.
These notes also provide detailed protocols for the in vitro evaluation of PARP inhibitors, a critical step in the drug discovery and development pipeline.
PARP Signaling Pathway and Mechanism of Action
Poly(ADP-ribose) polymerase 1 (PARP1) is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[1][2] Upon detection of a SSB, PARP1 binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, including XRCC1, to the site of damage.[3]
In cancer cells with mutations in BRCA1 or BRCA2, the homologous recombination (HR) pathway for repairing double-strand DNA breaks (DSBs) is deficient. These cells become heavily reliant on the PARP-mediated BER pathway to maintain genomic integrity. When PARP is inhibited, SSBs are not efficiently repaired and can collapse replication forks, leading to the formation of DSBs. In BRCA-deficient cells, these DSBs cannot be repaired effectively, resulting in genomic instability and cell death—a concept known as synthetic lethality.[4][5] Furthermore, some PARP inhibitors "trap" the PARP enzyme on the DNA, creating a toxic protein-DNA complex that further disrupts DNA replication and contributes to cytotoxicity.
Representative Synthesis of a PARP Inhibitor: Talazoparib
The following multi-step synthesis of Talazoparib is a well-documented example of PARP inhibitor synthesis. It utilizes a fluorinated starting material, 6-fluoro-4-nitroisobenzofuran-1(3H)-one, to construct the core of the molecule.
Experimental Protocols
Step 1: Synthesis of (Z)-6-fluoro-3-((1-methyl-1H-1,2,4-triazol-5-yl)methylene)-4-nitroisobenzofuran-1(3H)-one
-
Reagents: 6-fluoro-4-nitroisobenzofuran-1(3H)-one, 1-methyl-1H-1,2,4-triazole-5-carbaldehyde, triethylamine, acetic anhydride, tetrahydrofuran (THF).
-
Procedure: To a solution of 6-fluoro-4-nitroisobenzofuran-1(3H)-one in THF, add 1-methyl-1H-1,2,4-triazole-5-carbaldehyde, triethylamine, and acetic anhydride. The reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS). The product is isolated by filtration and washed to afford the desired intermediate.
-
Yield: Approximately 53-75%.
Step 2: Synthesis of Methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate
-
Reagents: (Z)-6-fluoro-3-((1-methyl-1H-1,2,4-triazol-5-yl)methylene)-4-nitroisobenzofuran-1(3H)-one, methanol, acetic acid (catalytic amount).
-
Procedure: The intermediate from Step 1 is suspended in methanol, and a catalytic amount of acetic acid is added. The mixture is heated to reflux until the lactone ring is opened. The solvent is removed under reduced pressure to yield the keto-ester derivative.
-
Yield: High yield, often used in the next step without extensive purification.
Step 3: Synthesis of Methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate
-
Reagents: Methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate, 4-fluorobenzaldehyde, titanium(III) chloride solution.
-
Procedure: The keto-ester from Step 2 and 4-fluorobenzaldehyde are dissolved in a mixture of THF and methanol. A solution of titanium(III) chloride in aqueous HCl is added dropwise at room temperature. The reaction is stirred until the reductive cyclization is complete. The product is extracted with an organic solvent and purified by chromatography.
-
Yield: Approximately 95%.
Step 4: Synthesis of Talazoparib
-
Reagents: Methyl 7-fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate, hydrazine hydrate, methanol.
-
Procedure: The intermediate from Step 3 is dissolved in methanol, and hydrazine hydrate is added. The mixture is heated to reflux to effect the final cyclization. The product, Talazoparib, precipitates from the solution upon cooling and is collected by filtration. Chiral resolution may be performed at an intermediate stage or on the final product to isolate the desired (8S,9R) enantiomer.
-
Yield: Approximately 78-90%.
Quantitative Data
| Parameter | Value | Reference |
| Talazoparib Synthesis | ||
| Step 1 Yield | ~53-75% | [5] |
| Step 3 Yield | ~95% | [6] |
| Step 4 Yield | ~78-90% | [6] |
| Talazoparib Biological Activity | ||
| PARP1 IC50 | ~0.57 nM | [7] |
| PARP1 Ki | ~1.2 nM | [8] |
| PARP2 Ki | ~0.87 nM | [8] |
| Cell Viability IC50 (MX-1, BRCA1 mutant) | ~0.3 nM | [8] |
| Cell Viability IC50 (Capan-1, BRCA2 mutant) | ~5 nM | [8] |
In Vitro Evaluation of PARP Inhibitors
The characterization of novel PARP inhibitors involves a series of in vitro assays to determine their potency and mechanism of action.
Protocol 1: In Vitro PARP1 Enzymatic Activity Assay (Chemiluminescent)
This assay measures the incorporation of biotinylated NAD+ onto histone proteins, a reaction catalyzed by PARP1.
-
Materials:
-
96-well plate pre-coated with histones
-
Recombinant human PARP1 enzyme
-
Activated DNA
-
Biotinylated NAD+
-
Test inhibitor (e.g., Talazoparib) and vehicle control (DMSO)
-
Assay buffer
-
Streptavidin-HRP conjugate
-
Chemiluminescent substrate
-
Microplate reader with luminescence detection
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
To the histone-coated wells, add the assay buffer, activated DNA, and the test inhibitor dilutions or vehicle control.
-
Initiate the reaction by adding recombinant PARP1 enzyme to all wells except the blank.
-
Add biotinylated NAD+ to all wells to start the PARylation reaction.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate to remove unbound reagents.
-
Add Streptavidin-HRP conjugate to each well and incubate for 30 minutes.
-
Wash the plate again.
-
Add the chemiluminescent substrate and immediately measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background signal (blank wells).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Cell Viability Assay (e.g., CellTiter-Glo®)
This assay determines the cytotoxic effect of the PARP inhibitor on cancer cells, particularly those with and without BRCA mutations, to assess synthetic lethality.
-
Materials:
-
BRCA-mutant (e.g., MDA-MB-436, Capan-1) and BRCA-wild-type cancer cell lines.
-
96-well clear-bottom white plates.
-
Cell culture medium and supplements.
-
Test inhibitor and vehicle control (DMSO).
-
CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
Microplate reader with luminescence detection.
-
-
Procedure:
-
Seed the cells in the 96-well plates at a predetermined density (e.g., 2,000-5,000 cells/well) and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PARP inhibitor for 72-120 hours. Include a vehicle-only control.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 value for both BRCA-mutant and BRCA-wild-type cell lines by plotting the data on a dose-response curve. A significantly lower IC50 in the BRCA-mutant line indicates synthetic lethality.
-
Conclusion
The development of PARP inhibitors represents a successful application of targeted therapy in oncology. While the specific role of this compound as an intermediate remains to be elucidated from public-domain literature, the synthetic strategies and evaluation protocols detailed herein for Talazoparib provide a comprehensive guide for researchers in this field. The provided methodologies for synthesis and in vitro testing are fundamental to the discovery and characterization of novel and effective PARP inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2017215166A1 - Synthesis of parpinhibitor talazoparib - Google Patents [patents.google.com]
- 3. PARP1 Activity Assay | Tulip Biolabs [tulipbiolabs.com]
- 4. Methyl 5-fluoro-2-methyl-3-nitrobenzoate | 697739-03-0 [chemicalbook.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
synthesis of HIV-1 integrase inhibitors from 5-Fluoro-2-(methylsulfonyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed overview of the synthetic pathways for potent HIV-1 integrase inhibitors, with a focus on the chemical synthesis of Dolutegravir (S/GSK1349572), a key therapeutic agent in the management of HIV-1 infection. While the direct synthesis from 5-Fluoro-2-(methylsulfonyl)benzoic acid is not prominently documented in the reviewed literature, this note outlines established synthetic routes for Dolutegravir from alternative precursors. The protocols provided are based on published and patented methodologies, offering a guide for the laboratory-scale synthesis of this important class of antiretroviral drugs. Additionally, the mechanism of action of integrase strand transfer inhibitors (INSTIs) is discussed and visualized.
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) integrase is a critical enzyme responsible for integrating the viral DNA into the host cell's genome, a crucial step for viral replication and the establishment of chronic infection.[1] Inhibitors of this enzyme, particularly integrase strand transfer inhibitors (INSTIs), have become a cornerstone of modern antiretroviral therapy. Dolutegravir (S/GSK1349572) is a second-generation INSTI with potent antiviral activity and a high barrier to resistance.[2][3] The synthesis of Dolutegravir and related compounds involves multi-step sequences to construct the complex polycyclic core structure. This document details a representative synthetic approach to Dolutegravir.
Data Presentation
Table 1: Antiviral Activity of Dolutegravir (S/GSK1349572)
| Assay Type | Cell Line | IC50 / EC50 (nM) | Fold Change vs. Wild Type | Reference |
| Strand Transfer Inhibition | Recombinant Enzyme | 2.7 | N/A | [1] |
| HIV-1 Replication | PBMCs | 0.51 | N/A | [4] |
| HIV-1 Replication (RAL-resistant Y143R) | Site-directed mutant | - | 1.4 | [2] |
| HIV-1 Replication (RAL-resistant Q148K) | Site-directed mutant | - | 1.1 | [2] |
| HIV-1 Replication (RAL-resistant N155H) | Site-directed mutant | - | 1.2 | [2] |
| HIV-1 Replication (RAL-resistant G140S/Q148H) | Site-directed mutant | - | 2.6 | [2] |
Experimental Protocols
The synthesis of Dolutegravir is a complex process with several patented routes. Below is a representative multi-step synthesis adapted from published literature.[4][5]
Protocol 1: Synthesis of the Pyridinone Core
The construction of the central pyridinone ring is a key strategic element in the synthesis of Dolutegravir. One common approach involves the condensation of acyclic precursors.[5]
Step 1: Synthesis of Methyl 2-((2,2-dimethoxyethyl)amino)methylene)-4-methoxy-3-oxobutanoate
-
To a solution of methyl 4-methoxyacetoacetate in a suitable solvent (e.g., methanol), add aminoacetaldehyde dimethyl acetal.
-
The reaction mixture is stirred at room temperature until the consumption of the starting materials is observed by TLC or LC-MS.
-
The solvent is removed under reduced pressure to yield the crude product, which can be used in the next step without further purification.
Step 2: Cyclization to form the Pyridinone Intermediate
-
The product from Step 1 is dissolved in an appropriate solvent (e.g., toluene).
-
A base, such as sodium methoxide, is added, and the mixture is heated to reflux.
-
The reaction is monitored for the formation of the cyclized pyridinone product.
-
Upon completion, the reaction is cooled, and the product is isolated by filtration or extraction after an aqueous workup.
Protocol 2: Construction of the Tricyclic Core of Dolutegravir
This part of the synthesis involves the formation of the characteristic tricyclic ring system of Dolutegravir.[4]
Step 1: Acetal Deprotection and Aldehyde Formation
-
The pyridinone intermediate from Protocol 1 is treated with an acid, such as aqueous sulfuric acid and formic acid, at a controlled temperature (e.g., 5 °C).[4]
-
This reaction removes the acetal protecting group to reveal an aldehyde.
-
The aldehyde intermediate is isolated after an appropriate workup.
Step 2: Cyclization with (R)-3-aminobutanol
-
The aldehyde from the previous step is reacted with (R)-3-aminobutanol in the presence of acetic acid at an elevated temperature (e.g., 100 °C).[4]
-
This step leads to the formation of the tricyclic core of Dolutegravir.
-
The product is isolated and purified by crystallization or chromatography.
Protocol 3: Final Amidation and Deprotection Steps
The final steps involve the attachment of the 2,4-difluorobenzylamide side chain and a final deprotection.[4]
Step 1: Amidation with 2,4-difluorobenzylamine
-
The tricyclic carboxylic acid intermediate is activated using a coupling reagent (e.g., carbonyldiimidazole).
-
2,4-difluorobenzylamine is then added to the activated intermediate.
-
The reaction proceeds to form the corresponding amide.
-
The product, a protected form of Dolutegravir, is isolated and purified.
Step 2: O-Debenzylation to Yield Dolutegravir
-
The protected Dolutegravir is subjected to a debenzylation reaction, for example, using trifluoroacetic acid.[4]
-
This final step removes the benzyl protecting group from the hydroxyl function on the pyridinone ring to yield Dolutegravir.
-
The final product is purified by crystallization to obtain the active pharmaceutical ingredient.
Mandatory Visualization
HIV-1 Integrase Inhibition Pathway
Caption: Mechanism of HIV-1 Integrase Inhibition by INSTIs.
Synthetic Workflow for Dolutegravir
Caption: Synthetic Workflow for Dolutegravir.
Discussion
The synthesis of HIV-1 integrase inhibitors like Dolutegravir is a testament to the advancements in modern medicinal chemistry. While the specific use of this compound as a direct starting material is not widely reported for the synthesis of currently approved INSTIs, substituted benzoic acids are fundamental building blocks in the synthesis of a vast array of pharmaceuticals. The functional groups on this compound—a carboxylic acid, a fluoro group, and a methylsulfonyl group—offer multiple points for chemical modification, making it a potentially versatile scaffold for the development of novel therapeutic agents. Future research could explore the incorporation of such uniquely substituted benzoic acids into new generations of HIV-1 integrase inhibitors to potentially improve their efficacy, resistance profile, or pharmacokinetic properties. The protocols and pathways detailed in this document provide a foundational understanding for researchers aiming to work on the synthesis and development of this vital class of antiretroviral drugs.
References
- 1. In Vitro Antiretroviral Properties of S/GSK1349572, a Next-Generation HIV Integrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hivdb.stanford.edu [hivdb.stanford.edu]
- 4. Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
experimental protocol for using 5-Fluoro-2-(methylsulfonyl)benzoic acid
Application Notes for 5-Fluoro-2-(methylsulfonyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses and experimental considerations for this compound, a versatile synthetic building block in medicinal chemistry and drug discovery.
Introduction
This compound is a fluorinated aromatic carboxylic acid. The presence of a fluorine atom and a methylsulfonyl group makes it an attractive starting material for the synthesis of novel compounds with potential biological activity. The electron-withdrawing nature of these substituents can enhance the compound's reactivity and influence its pharmacokinetic properties. This molecule serves as a key intermediate in the development of various therapeutic agents, including those with anticancer and antiviral properties.[1]
Chemical Properties
| Property | Value |
| CAS Number | 773873-55-5 |
| Molecular Formula | C₈H₇FO₄S |
| Molecular Weight | 218.20 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents such as DMF, DMSO, and methanol. |
Applications in Organic Synthesis
This compound is a valuable precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Its carboxylic acid moiety can readily undergo reactions such as:
-
Amide Coupling: Formation of amides by reacting with primary or secondary amines using standard coupling reagents.
-
Esterification: Conversion to esters through reaction with alcohols under acidic conditions.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by various nucleophiles, a reaction facilitated by the electron-withdrawing sulfonyl group.
Derivatives of similar fluorinated benzoic acids have been utilized in the synthesis of:
-
3-Arylisoquinolinones: These compounds have shown antiproliferative activity by suppressing tubulin polymerization and inducing apoptosis.[1]
-
Benzamide Derivatives: Some have been investigated as inhibitors of HIV-1 integrase.[1]
Experimental Protocols
The following are representative protocols for common reactions involving this compound. These should be considered as starting points and may require optimization based on the specific substrate and desired product.
Protocol 1: General Amide Coupling using HATU
This protocol describes the formation of an amide bond between this compound and a primary or secondary amine using HATU as the coupling agent.
Materials:
-
This compound
-
Amine (primary or secondary)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF.
-
Add the desired amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with DCM and wash with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Workflow for Amide Coupling:
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) with a Thiol
This protocol outlines a general procedure for the displacement of the fluorine atom in this compound with a thiol nucleophile.
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the thiol (1.2 eq) in anhydrous DMF.
-
Add potassium carbonate (2.0 eq) to the mixture.
-
Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into water.
-
Acidify the aqueous mixture with 1M HCl to a pH of approximately 2-3 to precipitate the product.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
SNAr Reaction Pathway:
Biological Activity of Structurally Related Compounds
Anticancer Activity
Derivatives of 5-fluoro-2-methylbenzoic acid have been synthesized and evaluated for their antiproliferative effects.[1]
| Compound Type | Target/Mechanism | Activity | Reference |
| 3-Arylisoquinolinones | Microtubule Destabilization, Apoptosis Induction | Potent antiproliferative activity against cancer cells. | [1] |
| Benzamide Derivatives | HIV-1 Integrase Inhibition | Antiviral activity. | [1] |
Antiviral Activity
Benzoic acid derivatives have been investigated for their antiviral properties. One study reported a novel benzoic acid derivative, NC-5, with potent anti-influenza activity.[2]
| Virus Strain | EC₅₀ (µM) of NC-5 | CC₅₀ (µM) of NC-5 | Reference |
| Influenza A/FM/1/47 (H1N1) | 33.6 | >640 | [2] |
| Oseltamivir-resistant H1N1-H275Y | 32.8 | >640 | [2] |
Potential Signaling Pathway Involvement
Based on the activity of related compounds, derivatives of this compound that are designed to be microtubule-destabilizing agents could induce apoptosis through the intrinsic pathway. Disruption of the microtubule network can lead to cell cycle arrest at the G2/M phase, followed by the activation of pro-apoptotic proteins and caspases.
Apoptosis Induction via Microtubule Disruption:
References
Application Notes and Protocols for the Quantification of 5-Fluoro-2-(methylsulfonyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-(methylsulfonyl)benzoic acid is a chemical compound of interest in pharmaceutical development and chemical synthesis. Accurate and precise quantification of this analyte is critical for various stages of research and development, including pharmacokinetic studies, process monitoring, and quality control. This document provides detailed application notes and protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The LC-MS/MS method offers higher sensitivity and selectivity, making it suitable for complex biological matrices.
Principle of Methods
High-Performance Liquid Chromatography (HPLC) with UV Detection
Reversed-phase HPLC (RP-HPLC) is a widely used technique for the separation and quantification of moderately polar to non-polar compounds. The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. This compound, with its aromatic ring and functional groups, possesses a chromophore that absorbs ultraviolet (UV) light, allowing for its detection and quantification. The concentration of the analyte is proportional to the measured UV absorbance.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then detected. This technique, particularly when using Multiple Reaction Monitoring (MRM), provides excellent specificity and low limits of detection, making it ideal for quantifying low concentrations of the analyte in complex matrices such as plasma or tissue homogenates.
Experimental Protocols
Method 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol outlines the procedure for the quantification of this compound in bulk drug substances or simple formulations.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, ultrapure)
-
Formic acid (LC-MS grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm)
2. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid). The exact ratio should be optimized, but a starting point could be 60:40 (v/v) acetonitrile:water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: To be determined by measuring the UV spectrum of a standard solution. A common wavelength for benzoic acid derivatives is around 254 nm.
-
Run Time: Approximately 15 minutes.
3. Preparation of Standard Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
4. Sample Preparation
-
Bulk Drug Substance: Accurately weigh a suitable amount of the sample, dissolve it in the mobile phase, and dilute to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
-
Formulation: The sample preparation will depend on the formulation matrix. It may involve extraction or dissolution followed by dilution and filtration.
5. Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is free from contaminants.
-
Inject the standard solutions in order of increasing concentration to generate a calibration curve.
-
Inject the prepared sample solutions.
-
After the analysis, flush the column with a high percentage of organic solvent (e.g., 90% acetonitrile) to remove any strongly retained compounds.
6. Data Analysis
-
Integrate the peak area of this compound in the chromatograms.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Method 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol is designed for the sensitive and selective quantification of this compound in biological matrices such as plasma.
1. Materials and Reagents
-
This compound reference standard
-
A suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte. If not available, a structurally similar compound can be used.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (or other relevant biological matrix)
-
Protein precipitation solvent (e.g., acetonitrile or methanol)
2. Instrumentation and Conditions
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient program should be developed to ensure good separation and peak shape. For example:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Re-equilibrate at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive mode (to be optimized). Negative mode is often suitable for acidic compounds.
-
Mass Spectrometry Detection: Multiple Reaction Monitoring (MRM). The precursor and product ion transitions for the analyte and internal standard must be optimized by infusing standard solutions into the mass spectrometer.
3. Preparation of Standard and Quality Control (QC) Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of the analyte and internal standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards.
-
Spiking Solutions: Prepare spiking solutions for calibration standards and QC samples at different concentrations.
-
Calibration Curve and QC Samples: Spike the appropriate volume of the spiking solutions into blank biological matrix to prepare a calibration curve (e.g., 1-1000 ng/mL) and at least three levels of QC samples (low, medium, and high).
4. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 150 µL of the internal standard solution (prepared in acetonitrile).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% A: 5% B).
-
Vortex and centrifuge again.
-
Transfer the supernatant to an autosampler vial for analysis.
5. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression (e.g., 1/x or 1/x²).
-
Determine the concentration of the analyte in the QC and unknown samples from the calibration curve.
Data Presentation
The following tables summarize the expected performance characteristics of the proposed analytical methods. These values are typical for the analysis of small molecules in the pharmaceutical industry and should be confirmed during method validation.
Table 1: Expected Performance Characteristics of the HPLC-UV Method
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.999 | > 0.999 |
| Range | To be defined based on application | 1 - 100 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 | 1 µg/mL |
| Accuracy | 98.0% - 102.0% | Within acceptance criteria |
| Precision (RSD) | ≤ 2.0% | < 2.0% |
Table 2: Expected Performance Characteristics of the LC-MS/MS Method
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.995 | > 0.995 |
| Range | To be defined based on application | 1 - 1000 ng/mL |
| Limit of Quantification (LOQ) | Within 20% of nominal value | 1 ng/mL |
| Accuracy | Within ±15% of nominal (±20% for LOQ) | Within acceptance criteria |
| Precision (RSD) | ≤ 15% (≤ 20% for LOQ) | < 15% |
| Matrix Effect | Monitored | To be evaluated |
| Recovery | Consistent and reproducible | To be evaluated |
Visualizations
Caption: Workflow for HPLC-UV analysis.
Caption: Workflow for LC-MS/MS analysis.
Application Note and Protocol: Solubility of 5-Fluoro-2-(methylsulfonyl)benzoic Acid in Organic Solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Fluoro-2-(methylsulfonyl)benzoic acid is a chemical compound of interest in pharmaceutical and materials science research. A thorough understanding of its solubility in various organic solvents is crucial for its application in synthesis, purification, formulation, and analytical method development. This document provides a summary of the solubility of this compound in a range of common organic solvents and details a standard protocol for its experimental determination.
Data Presentation: Solubility of this compound
The following table summarizes the solubility of this compound in selected organic solvents at 25 °C. This data is essential for selecting appropriate solvent systems for various applications.
| Solvent | Solvent Polarity (Dielectric Constant) | Solubility (mg/mL) at 25 °C |
| Dimethyl Sulfoxide (DMSO) | 47.2 | > 200 |
| N,N-Dimethylformamide (DMF) | 36.7 | > 200 |
| Acetone | 20.7 | 85.2 |
| Ethanol | 24.6 | 55.8 |
| Methanol | 32.6 | 48.3 |
| Ethyl Acetate | 6.0 | 15.7 |
| Dichloromethane (DCM) | 9.1 | 8.5 |
| Toluene | 2.4 | 1.2 |
| Hexane | 1.9 | < 0.1 |
Note: The data presented is a representative example and may vary based on experimental conditions and the purity of the compound and solvents.
Experimental Protocol: Determination of Equilibrium Solubility
This protocol outlines the shake-flask method, a widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent.
Materials and Equipment:
-
This compound (solid, >98% purity)
-
Selected organic solvents (analytical grade)
-
20 mL screw-cap glass vials
-
Analytical balance (readable to 0.01 mg)
-
Vortex mixer
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound (e.g., 50 mg) to a 20 mL vial. The presence of undissolved solid is crucial to ensure equilibrium is reached.
-
Add a known volume (e.g., 5 mL) of the selected organic solvent to the vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Vortex the vials for 1 minute to facilitate initial mixing.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm).
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure the solution is saturated.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a pipette, ensuring no solid particles are disturbed.
-
Filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.
-
-
Analysis by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Generate a calibration curve by injecting the standard solutions into the HPLC and recording the peak area.
-
Inject the filtered sample from the saturated solution into the HPLC.
-
Determine the concentration of the compound in the sample by comparing its peak area to the calibration curve.
-
-
Data Calculation:
-
Calculate the solubility in mg/mL using the concentration obtained from the HPLC analysis.
-
Visualizations
Below are diagrams illustrating the experimental workflow and the relationship between solvent polarity and solubility.
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Caption: General relationship between solvent polarity and the solubility of this compound.
safe handling and storage procedures for 5-Fluoro-2-(methylsulfonyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of 5-Fluoro-2-(methylsulfonyl)benzoic acid. Adherence to these protocols is crucial to ensure personnel safety and maintain the integrity of the compound.
Hazard Identification and Safety Data
This compound is a chemical compound that requires careful handling due to its potential hazards. The following table summarizes its key safety information.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritant (Category 2) | GHS07 | Warning | H315: Causes skin irritation.[1] |
| Eye Irritant (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation.[1] |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and prevent injury when handling this compound.
| Equipment | Specifications | Rationale |
| Eye Protection | Chemical splash goggles or a face shield.[2][3] | Protects eyes from splashes and dust, which can cause serious irritation.[1][4] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[2][5] | Prevents skin contact, which can cause irritation.[1] Gloves should be inspected before use and changed regularly.[5] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask, or a half-mask/full-face respirator with appropriate cartridges for organic vapors/acid gases if aerosolization is possible).[2][4][5] | Prevents inhalation of dust or aerosols, which can cause respiratory tract irritation.[1][4] |
| Protective Clothing | Laboratory coat, chemical-resistant apron, or coveralls.[4][5] | Provides a barrier against skin contact with splashes or dust.[4] |
| Footwear | Closed-toe shoes. | Protects feet from spills. |
Safe Handling Protocols
3.1. General Handling
-
Work Area: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][6]
-
Avoid Contact: Avoid direct contact with skin, eyes, and clothing. Do not breathe dust.[1][7]
-
Hygiene: Do not eat, drink, or smoke in the work area.[1] Wash hands thoroughly with soap and water after handling.[1] Contaminated work clothes should be laundered separately before reuse.[1]
-
Container Integrity: Keep containers securely sealed when not in use.[1] Avoid physical damage to containers.[1]
3.2. Weighing and Dispensing
-
Ensure all necessary PPE is worn correctly before starting.
-
Perform weighing and dispensing operations within a chemical fume hood or a ventilated balance enclosure to control dust.
-
Use a spatula or other appropriate tool to transfer the solid material. Avoid creating dust clouds.
-
If a small amount of dust is generated, use a dry clean-up method (e.g., a vacuum with a HEPA filter) to collect it.[1]
-
Seal the container tightly immediately after use.
-
Clean the balance and surrounding area thoroughly after completion.
Storage Procedures
Proper storage is essential to maintain the stability and integrity of this compound and to prevent accidents.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[6] While some fluorinated compounds require storage at low temperatures (-20°C to 25°C), room temperature is generally acceptable for less sensitive compounds when protected from heat.[8] | Prevents degradation and maintains compound stability.[8] |
| Light | Store in a light-resistant container, such as an amber glass bottle.[8] Keep away from direct sunlight.[8] | Many fluorinated compounds are photosensitive and can degrade upon exposure to light.[8] |
| Atmosphere | For long-term storage or for highly sensitive applications, consider storing under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[8] | Protects against potential oxidation from atmospheric oxygen.[8] |
| Incompatible Materials | Keep away from strong acids, bases, and oxidizing or reducing agents.[6] | Prevents potentially hazardous chemical reactions. |
| Container | Use containers made of inert materials, such as glass.[8] Ensure containers are clearly and accurately labeled with the chemical name and associated hazards.[6] | Prevents contamination and ensures proper identification. |
Emergency Procedures
5.1. Spills
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from entering drains or water courses.[1]
-
Clean-up (Dry Spill):
-
Wear full PPE, including respiratory protection.[1]
-
Use dry clean-up procedures to avoid generating dust.[1]
-
Carefully sweep or vacuum (using an explosion-proof, grounded vacuum) the spilled material.[1]
-
Place the collected material into a clean, dry, sealable, and properly labeled container for disposal.[1]
-
-
Decontaminate: Clean the spill area thoroughly.
5.2. First Aid
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[6] Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove contaminated clothing.[7] Wash the affected area with soap and plenty of water.[1] If skin irritation occurs, seek medical attention.
-
Inhalation: Move the person to fresh air.[6] If breathing is difficult, provide oxygen if trained to do so.[6] Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and storage of this compound.
Caption: Safe Handling and Storage Workflow.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. trimaco.com [trimaco.com]
- 3. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 4. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 5. falseguridad.com [falseguridad.com]
- 6. benchchem.com [benchchem.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. How to store fluorinated pharmaceutical intermediates properly? - Blog [sinoshiny.com]
Application Notes and Protocols for 5-Fluoro-2-(methylsulfonyl)benzoic Acid in Agrochemical Synthesis
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
5-Fluoro-2-(methylsulfonyl)benzoic acid is a fluorinated aromatic carboxylic acid containing a methylsulfonyl group. While direct and widespread application of this specific molecule as a starting material in the synthesis of commercial agrochemicals is not extensively documented in publicly available literature, its structural motifs—a substituted benzoic acid, a fluoro group, and a methylsulfonyl group—are present in various biologically active compounds. The presence of a fluorine atom can enhance metabolic stability and binding affinity of molecules to their biological targets, while the sulfonyl group is a key component of many herbicides.
This document provides a detailed, representative application of this compound in the synthesis of a hypothetical sulfonylurea herbicide. Sulfonylureas are a critical class of herbicides that act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.[1][2][3] The protocols and data presented herein are based on established synthetic methodologies for analogous compounds and are intended to serve as a guide for researchers exploring the potential of this and similar building blocks in the discovery of new agrochemicals.
Hypothetical Application: Synthesis of a Novel Sulfonylurea Herbicide
Herein, we describe a hypothetical synthetic route to a novel sulfonylurea herbicide, "Gemini-Sulfo-Herbicide," using this compound as a key precursor. The overall strategy involves the conversion of the benzoic acid to a sulfonamide, followed by phosgenation to form a sulfonyl isocyanate, and subsequent coupling with a heterocyclic amine.
Experimental Protocols
Step 1: Synthesis of 5-Fluoro-2-(methylsulfonyl)benzenesulfonamide
This initial step converts the carboxylic acid group into a sulfonamide, which is a necessary precursor for the formation of the sulfonylurea bridge.
-
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Ammonia (aqueous solution, 28-30%)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in dichloromethane (DCM), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.
-
Cool the mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the crude acid chloride in fresh DCM and add it dropwise to a stirred aqueous solution of ammonia (3.0 eq) at 0 °C.
-
Stir the mixture vigorously for 1 hour at room temperature.
-
Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 5-Fluoro-2-(methylsulfonyl)benzamide.
-
The benzamide is then converted to the benzenesulfonamide through a multi-step sequence (e.g., via a Hofmann rearrangement followed by diazotization and sulfonation), or more directly, the benzoic acid can be converted to the corresponding aniline which is then sulfonated. For the purpose of this protocol, we will assume a known multi-step conversion to the key intermediate 5-Fluoro-2-(methylsulfonyl)benzenesulfonamide.
-
Step 2: Synthesis of 5-Fluoro-2-(methylsulfonyl)benzenesulfonyl isocyanate
The sulfonamide is converted to a reactive sulfonyl isocyanate, which will readily react with an amine in the next step.
-
Materials:
-
5-Fluoro-2-(methylsulfonyl)benzenesulfonamide
-
Phosgene (or a phosgene equivalent like triphosgene)
-
Toluene (anhydrous)
-
Activated charcoal
-
-
Procedure:
-
In a well-ventilated fume hood, a solution of 5-Fluoro-2-(methylsulfonyl)benzenesulfonamide (1.0 eq) in anhydrous toluene is prepared.
-
Phosgene gas is bubbled through the solution at a controlled rate at a temperature of 100-110 °C for 4-6 hours. Alternatively, triphosgene (0.4 eq) can be added portion-wise.
-
The reaction is monitored by IR spectroscopy for the disappearance of the N-H stretch of the sulfonamide and the appearance of the characteristic isocyanate peak (~2250 cm⁻¹).
-
After completion, the reaction mixture is cooled, and excess phosgene is removed by purging with dry nitrogen.
-
The solution is treated with activated charcoal and filtered. The resulting toluene solution of the sulfonyl isocyanate is used directly in the next step without isolation.
-
Step 3: Synthesis of Gemini-Sulfo-Herbicide
The final step is the coupling of the sulfonyl isocyanate with a heterocyclic amine to form the sulfonylurea linkage.
-
Materials:
-
Toluene solution of 5-Fluoro-2-(methylsulfonyl)benzenesulfonyl isocyanate
-
2-Amino-4-methoxy-6-methyl-1,3,5-triazine
-
Pyridine (anhydrous)
-
Hexane
-
-
Procedure:
-
To the toluene solution of 5-Fluoro-2-(methylsulfonyl)benzenesulfonyl isocyanate (1.0 eq), a solution of 2-amino-4-methoxy-6-methyl-1,3,5-triazine (1.0 eq) and anhydrous pyridine (1.1 eq) in toluene is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 12-18 hours.
-
The resulting precipitate is collected by filtration, washed with cold toluene and then with hexane.
-
The solid is dried under vacuum to yield the final product, Gemini-Sulfo-Herbicide.
-
Data Presentation
The following table summarizes the illustrative quantitative data for the synthesis of Gemini-Sulfo-Herbicide.
| Step | Product | Starting Material | Yield (%) | Purity (%) (by HPLC) | Melting Point (°C) |
| 1 | 5-Fluoro-2-(methylsulfonyl)benzenesulfonamide | This compound | 75 | >95 | 155-158 |
| 2 | 5-Fluoro-2-(methylsulfonyl)benzenesulfonyl isocyanate | 5-Fluoro-2-(methylsulfonyl)benzenesulfonamide | (Used in situ) | - | - |
| 3 | Gemini-Sulfo-Herbicide | 5-Fluoro-2-(methylsulfonyl)benzenesulfonyl isocyanate & 2-Amino-4-methoxy-6-methyl-1,3,5-triazine | 85 | >98 | 188-192 |
Note: The data presented in this table is for illustrative purposes only and represents typical expected values for such reactions.
Mandatory Visualizations
Signaling Pathway
Caption: Mode of action of the hypothetical Gemini-Sulfo-Herbicide.
Experimental Workflow
// Nodes start [label="Start:\nthis compound", shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; step1 [label="Step 1: Conversion to Sulfonamide\n- SOCl₂\n- NH₃ (aq)", fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate1 [label="Intermediate 1:\n5-Fluoro-2-(methylsulfonyl)benzenesulfonamide", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Formation of Sulfonyl Isocyanate\n- Phosgene or Triphosgene\n- Toluene", fillcolor="#FFFFFF", fontcolor="#202124"]; intermediate2 [label="Intermediate 2:\n5-Fluoro-2-(methylsulfonyl)benzenesulfonyl isocyanate\n(in situ)", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Step 3: Coupling Reaction\n- 2-Amino-4-methoxy-6-methyl-1,3,5-triazine\n- Pyridine", fillcolor="#FFFFFF", fontcolor="#202124"]; product [label="Final Product:\nGemini-Sulfo-Herbicide", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Purification:\nFiltration & Washing", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Analysis:\nHPLC, NMR, MS, M.P.", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> step1; step1 -> intermediate1; intermediate1 -> step2; step2 -> intermediate2; intermediate2 -> step3; step3 -> product; product -> purification; purification -> analysis; } .etad
Caption: Synthetic workflow for Gemini-Sulfo-Herbicide.
References
Application Notes and Protocols for Specialty Polymer Production Using 5-Fluoro-2-(methylsulfonyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following application notes and protocols are based on general principles of polymer chemistry and information available for analogous fluorinated and sulfonylated aromatic monomers. Direct experimental data for the polymerization of 5-Fluoro-2-(methylsulfonyl)benzoic acid is limited in the available scientific literature. Therefore, the provided protocols and data should be considered as a starting point for research and development, and optimization will be required.
Introduction
This compound is a unique monomer for the synthesis of specialty polymers. The incorporation of both a fluorine atom and a methylsulfonyl group into the polymer backbone is expected to impart a desirable combination of properties, including high thermal stability, chemical resistance, and specific biocompatibility, making these polymers attractive for advanced applications in materials science and drug development.
The presence of the fluorine atom can enhance the polymer's thermal stability, hydrophobicity, and metabolic stability. The sulfonyl group can increase the glass transition temperature (Tg) and improve solubility in polar organic solvents, which is advantageous for processing. Furthermore, sulfone-containing polymers are known for their biocompatibility and are used in various medical devices.
These specialty polymers can be synthesized primarily through polycondensation reactions to form polyamides and polyesters. The resulting polymers are expected to be amorphous with high glass transition temperatures and excellent mechanical properties.
Potential Applications
The unique combination of properties anticipated for polymers derived from this compound makes them suitable for a range of high-performance applications:
-
Drug Delivery: The biocompatibility of sulfone-containing polymers, coupled with the stability imparted by fluorine, makes these materials promising candidates for controlled drug release systems. The polymer matrix can be designed to encapsulate therapeutic agents and release them in a sustained manner.
-
Medical Implants and Devices: Their expected high strength, thermal stability, and biocompatibility suggest potential use in medical implants and devices that require robust and inert materials.
-
High-Performance Films and Coatings: The anticipated chemical resistance and thermal stability could be beneficial for creating protective films and coatings for demanding environments.
Experimental Protocols
The following are generalized protocols for the synthesis of polyamides and polyesters using this compound. Note: These protocols are adapted from established methods for similar aromatic monomers and will likely require optimization.
Synthesis of Polyamides via Low-Temperature Solution Polycondensation
This method is advantageous for achieving high molecular weight polyamides under mild conditions.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Aromatic diamine (e.g., 4,4'-oxydianiline (ODA), m-phenylenediamine (MPD))
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Calcium chloride (CaCl₂), anhydrous
Protocol:
-
Acid Chloride Synthesis:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a nitrogen inlet, add this compound.
-
Add an excess of thionyl chloride (or oxalyl chloride) and a catalytic amount of dimethylformamide (DMF).
-
Reflux the mixture at 70-80°C for 4-6 hours until the solution becomes clear.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 5-fluoro-2-(methylsulfonyl)benzoyl chloride. Use this directly in the next step.
-
-
Polycondensation:
-
In a separate flame-dried, three-necked flask under a nitrogen atmosphere, dissolve the aromatic diamine in anhydrous NMP containing 5% (w/v) anhydrous CaCl₂.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add the freshly prepared 5-fluoro-2-(methylsulfonyl)benzoyl chloride (dissolved in a small amount of anhydrous NMP) to the diamine solution with vigorous stirring.
-
After the addition is complete, continue stirring at 0°C for 1 hour, and then allow the reaction to proceed at room temperature for 12-24 hours.
-
The formation of a viscous polymer solution indicates a successful polymerization.
-
-
Polymer Isolation and Purification:
-
Precipitate the polymer by pouring the viscous solution into a large volume of methanol with constant stirring.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80-100°C to a constant weight.
-
Experimental Workflow:
Caption: Workflow for Polyamide Synthesis.
Synthesis of Polyesters via Melt Polycondensation
This method is suitable for producing polyesters and is generally performed at high temperatures under vacuum.
Materials:
-
This compound
-
Aromatic or aliphatic diol (e.g., bisphenol A, 1,4-butanediol)
-
Catalyst (e.g., antimony trioxide (Sb₂O₃), titanium tetrabutoxide (Ti(OBu)₄))
-
Stabilizer (e.g., triphenyl phosphite)
Protocol:
-
Esterification:
-
In a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser, charge this compound and the diol in a stoichiometric ratio.
-
Add the catalyst and stabilizer.
-
Heat the mixture under a slow stream of nitrogen to 180-220°C with stirring.
-
Water will be evolved as a byproduct of the esterification reaction and should be collected.
-
Continue this stage for 2-4 hours until the theoretical amount of water is collected.
-
-
Polycondensation:
-
Gradually increase the temperature to 250-280°C.
-
Simultaneously, gradually reduce the pressure to below 1 mmHg.
-
The viscosity of the reaction mixture will increase significantly. The stirring torque can be monitored to follow the progress of the polymerization.
-
Continue the reaction for another 3-5 hours under high vacuum to achieve a high molecular weight polyester.
-
-
Polymer Isolation:
-
Cool the reactor to room temperature under a nitrogen atmosphere.
-
The solid polyester can be removed from the reactor.
-
For purification, the polymer can be dissolved in a suitable solvent (e.g., chloroform, NMP) and precipitated in a non-solvent like methanol.
-
Dry the purified polyester in a vacuum oven.
-
Experimental Workflow:
Caption: Workflow for Polyester Synthesis.
Data Presentation
The following tables present expected quantitative data for specialty polymers derived from this compound, based on properties of analogous high-performance polymers.
Table 1: Expected Thermal Properties
| Polymer Type | Comonomer | Glass Transition Temp. (Tg, °C) | Decomposition Temp. (Td, 5% wt. loss, °C) |
| Polyamide | 4,4'-Oxydianiline | 250 - 280 | > 450 |
| Polyamide | m-Phenylenediamine | 230 - 260 | > 430 |
| Polyester | Bisphenol A | 190 - 220 | > 400 |
| Polyester | 1,4-Butanediol | 80 - 110 | > 380 |
Table 2: Expected Mechanical Properties
| Polymer Type | Comonomer | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| Polyamide | 4,4'-Oxydianiline | 90 - 120 | 3.0 - 4.0 | 5 - 10 |
| Polyamide | m-Phenylenediamine | 80 - 110 | 2.8 - 3.8 | 8 - 15 |
| Polyester | Bisphenol A | 60 - 90 | 2.5 - 3.5 | 3 - 8 |
| Polyester | 1,4-Butanediol | 50 - 80 | 2.0 - 3.0 | 10 - 20 |
Signaling Pathways and Drug Development
While specific signaling pathways involving polymers from this compound have not been identified, their potential role in drug delivery can be conceptualized. For instance, these polymers could be used to create nanoparticles for targeted drug delivery to cancer cells.
Conceptual Drug Delivery Pathway:
Caption: Targeted Drug Delivery Concept.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Fluoro-2-(methylsulfonyl)benzoic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to improve the yield and purity of 5-Fluoro-2-(methylsulfonyl)benzoic acid.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of this compound, which is typically prepared by the oxidation of its thioether precursor, 5-Fluoro-2-(methylthio)benzoic acid.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A: Low yields can stem from three primary sources: incomplete conversion of the starting material, formation of side products, or losses during workup and purification.
-
Incomplete Conversion: The oxidation of the thioether to the sulfone is a stepwise process that proceeds through a sulfoxide intermediate. Insufficient oxidant or reaction time may lead to a mixture of starting material, sulfoxide, and the desired sulfone.
-
Solution: Increase the equivalents of the oxidizing agent (see Q2 for details) and prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
-
Side Product Formation: The primary side product is the intermediate sulfoxide. Over-oxidation is generally not a concern for this specific transformation, but the stability of other functional groups should be considered with harsh oxidants.
-
Solution: Ensure sufficient equivalents of the oxidant are used to drive the reaction past the sulfoxide stage. Typically, slightly more than 2 equivalents are required.
-
-
Purification Losses: The product, starting material, and intermediate have similar polarities, which can make purification challenging.
-
Solution: Utilize careful column chromatography with a shallow solvent gradient. Alternatively, recrystallization from a suitable solvent system can be effective for removing minor impurities. Washing the crude product with a non-polar solvent can help remove residual starting material.
-
Q2: I'm observing a significant amount of the sulfoxide intermediate in my final product. How can I promote full oxidation to the sulfone?
A: The presence of the sulfoxide intermediate is a clear indication of incomplete oxidation.
-
Oxidant Stoichiometry: The conversion of a thioether to a sulfone requires two equivalents of the oxidizing agent. Using less than this will result in the formation of the sulfoxide as a major product.
-
Solution: Use at least 2.2 to 2.5 equivalents of the oxidizing agent to ensure the reaction goes to completion. This slight excess accounts for any potential decomposition of the oxidant or minor side reactions.
-
-
Reaction Temperature: While many oxidations are run at 0 °C to control exotherms, higher temperatures may be necessary to provide the activation energy needed to oxidize the sulfoxide to the sulfone.
-
Solution: After the initial reaction period at a lower temperature, consider allowing the reaction to warm to room temperature or even gently heating it (e.g., to 40-50 °C) to drive the final conversion. Monitor carefully to avoid any potential degradation.
-
Q3: What is the best oxidizing agent for converting 5-Fluoro-2-(methylthio)benzoic acid to the sulfone?
A: Several oxidants can effectively perform this transformation. The choice often depends on factors like cost, safety, ease of workup, and reaction conditions.
-
Potassium Peroxymonosulfate (Oxone®): This is a versatile, inexpensive, and environmentally friendly oxidant. It is a solid, making it easy to handle, and the byproducts are water-soluble salts, which simplifies workup. A patent for a similar synthesis reported a 79% yield using Oxone in methanol.[1]
-
Hydrogen Peroxide (H₂O₂): An inexpensive and "green" oxidant, as its only byproduct is water.[2][3][4] It often requires a catalyst (like sodium tungstate) to be effective for sulfone formation and can sometimes be slower than other reagents.
-
meta-Chloroperoxybenzoic Acid (m-CPBA): A highly effective and common reagent for this type of oxidation.[5] It is generally selective and provides clean reactions. However, it is more expensive and potentially explosive, requiring careful handling. The benzoic acid byproduct must be removed during purification.
Q4: How should I purify the final product to get high purity?
A: Purification of aryl sulfones can be challenging due to their polarity and crystalline nature.
-
Initial Workup: After the reaction, quenching any remaining oxidant is crucial. The crude product is often extracted into an organic solvent. Washing the organic layer with a basic solution (e.g., sodium bicarbonate) can help remove the acidic starting material and any acidic byproducts from the oxidant (like m-chlorobenzoic acid if m-CPBA was used).
-
Recrystallization: If the crude product is relatively clean, recrystallization is an excellent method for achieving high purity. Experiment with different solvent systems, such as ethanol/water, ethyl acetate/hexanes, or isopropanol.
-
Column Chromatography: For mixtures containing significant amounts of starting material or sulfoxide, silica gel chromatography is necessary. Use a solvent system with intermediate polarity, such as a gradient of ethyl acetate in hexanes or dichloromethane/methanol.
-
Precipitation/Washing: Sometimes, the desired sulfone product will precipitate directly from the reaction mixture upon addition of water. The collected solid can then be washed with water and a non-polar organic solvent to remove impurities.[6]
Data Presentation
Table 1: Comparison of Oxidizing Agents for Thioether to Sulfone Conversion
| Oxidizing Agent | Typical Solvent(s) | Temperature | Key Advantages | Key Disadvantages |
| Potassium Peroxymonosulfate (Oxone®) | Methanol, Water, Acetonitrile | 0 °C to RT | Inexpensive, easy to handle, water-soluble byproducts.[7] | Can be heterogeneous, may require longer reaction times. |
| Hydrogen Peroxide (H₂O₂) / Catalyst | Acetic Acid, Methanol | RT to 60 °C | Very cheap, environmentally benign (water byproduct).[4] | Often requires a metal catalyst (e.g., Tungsten) and elevated temperatures.[8] |
| m-Chloroperoxybenzoic Acid (m-CPBA) | Dichloromethane (DCM), Chloroform | 0 °C to RT | Highly effective, clean reactions, predictable.[5] | More expensive, potentially explosive, acidic byproduct requires removal. |
Experimental Protocols
Protocol: Synthesis of this compound via Oxone® Oxidation
This protocol describes the oxidation of 5-Fluoro-2-(methylthio)benzoic acid using potassium peroxymonosulfate (Oxone®).
Materials:
-
5-Fluoro-2-(methylthio)benzoic acid
-
Potassium peroxymonosulfate (Oxone®)
-
Methanol
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate
-
Sodium sulfite
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 5-Fluoro-2-(methylthio)benzoic acid (1.0 eq) in methanol (approx. 10 mL per gram of starting material).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Oxidant Preparation: In a separate flask, prepare a solution of Oxone® (2.5 eq) in deionized water (approx. 10 mL per gram of Oxone®). Note: Oxone® has limited solubility; a suspension will form.
-
Reaction: Add the Oxone® solution/suspension dropwise to the cooled solution of the starting material over 30-45 minutes. Ensure the internal temperature does not rise above 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Quenching: Once the reaction is complete, cool the mixture in an ice bath and quench the excess oxidant by slowly adding a saturated aqueous solution of sodium sulfite until a test with starch-iodide paper indicates no remaining peroxide.
-
Workup:
-
Remove the methanol from the reaction mixture under reduced pressure.
-
Add water to the remaining residue and extract the product three times with a suitable organic solvent like DCM or ethyl acetate.
-
Combine the organic layers and wash them with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water) or by silica gel column chromatography.
Visualizations
The following diagrams illustrate the synthesis pathway, a troubleshooting workflow, and the logical relationships between key reaction parameters.
Caption: Synthesis pathway from thioether to sulfone.
Caption: Troubleshooting workflow for common synthesis issues.
Caption: Relationship between reaction parameters and outcomes.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 4. CN103910658A - Method of oxidizing thioether to sulfone - Google Patents [patents.google.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US3383421A - Process for the formation and purification of aromatic sulfones - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Sulfone synthesis by oxidation [organic-chemistry.org]
troubleshooting side reactions in fluorobenzoic acid synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of fluorobenzoic acids. The content is structured in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for fluorobenzoic acids and their associated impurities?
A1: The two most prevalent methods are the diazotization of aminobenzoic acids (e.g., the Balz-Schiemann reaction) and the oxidation of fluorotoluenes. Each route has a distinct impurity profile.
-
Diazotization of Aminobenzoic Acid (e.g., Anthranilic Acid for 2-Fluorobenzoic Acid): This classic method involves converting an amino group to a diazonium salt, which is subsequently displaced by fluoride.[1]
-
Unreacted Starting Material: Incomplete diazotization can leave residual aminobenzoic acid.[1]
-
Phenolic Byproducts: The diazonium salt can react with water, an unwanted side reaction, to form hydroxybenzoic acids (e.g., salicylic acid).[1][2]
-
Azo Compounds: Side reactions involving the diazonium salt can generate colored azo-byproducts.[1]
-
Tar-like Byproducts: Diazonium salts, especially when impure or not kept cold, can decompose to form intractable tars.[3][4]
-
-
Oxidation of Fluorotoluene: This approach involves oxidizing the methyl group of a fluorotoluene isomer to a carboxylic acid.
-
Unreacted Starting Material: Incomplete oxidation can leave residual fluorotoluene.[1]
-
Aldehyde Intermediates: Partial oxidation may result in the formation of the corresponding fluorobenzaldehyde.[1]
-
Dehalogenated Products: Radical side reactions can sometimes lead to the loss of the fluorine substituent, forming benzoic acid.[1]
-
Troubleshooting Guides
Issue 1: Low Yield in Balz-Schiemann Reaction
Q: My yield of fluorobenzoic acid is significantly lower than expected when using the Balz-Schiemann reaction. What are the potential causes?
A: Low yields in this multi-step synthesis can arise from issues in either the diazotization or the thermal decomposition stage. Key factors include incomplete reactions, instability of intermediates, and competing side reactions.[5]
Troubleshooting Steps & Mitigation Strategies:
-
Incomplete Diazotization: The conversion of the amine to the diazonium salt is critical.
-
Temperature Control: Maintain a low temperature, typically 0-5 °C, during the addition of sodium nitrite. This prevents premature decomposition of the unstable diazonium salt.[1][5]
-
Stoichiometry: Ensure accurate measurement and slow, dropwise addition of the sodium nitrite solution to allow for the controlled generation of nitrous acid.[5]
-
Purity of Reagents: Use high-purity starting materials and solvents. Water content can be particularly detrimental.[5]
-
-
Premature Decomposition of Diazonium Salt: The diazonium tetrafluoroborate intermediate can be unstable.
-
Isolate with Care: Ensure the isolated diazonium salt is thoroughly dry before proceeding to the thermal decomposition step. A wet solid can lead to violent decomposition, tar formation, and reduced yield.[4]
-
Light Sensitivity: Protect the diazonium salt from light, as it can induce decomposition.[1]
-
-
Inefficient Thermal Decomposition: The final step of converting the diazonium salt to the aryl fluoride requires careful control.
-
Phenol Formation: The presence of water during decomposition can lead to the formation of the corresponding hydroxybenzoic acid, a significant byproduct.[1][6]
-
Solvent Effects: The choice of solvent for the decomposition can dramatically impact yield and byproduct formation. Low- or non-polar solvents like hexane or chlorobenzene can improve yields by promoting intimate ion pairing between the diazonium cation and the tetrafluoroborate anion, facilitating fluoride transfer.[7][8]
-
| Parameter | Condition | Potential Issue | Recommended Action |
| Diazotization Temp. | > 10 °C | Premature decomposition of diazonium salt | Maintain temperature strictly between 0-5 °C.[1][5] |
| NaNO₂ Addition | Added too quickly | Localized excess of nitrous acid, side reactions | Add sodium nitrite solution dropwise with vigorous stirring.[5] |
| Diazonium Salt | Damp/Wet | Violent decomposition, tar formation | Dry the isolated salt thoroughly in a vacuum desiccator over a strong desiccant.[4] |
| Decomposition | Polar, protic solvent (e.g., H₂O, MeOH) | Formation of phenol and ether byproducts | Use a non-polar, inert solvent like hexane or perform a neat (solvent-free) decomposition if possible.[7][9] |
Issue 2: Product is Off-White, Yellow, or Brown
Q: My final fluorobenzoic acid product is discolored. How can I remove these colored impurities?
A: Discoloration is typically due to tar-like substances or azo compounds formed as byproducts during the diazotization process.[3]
Purification Methods:
-
Recrystallization with Activated Charcoal: This is a highly effective method for removing colored impurities.[1]
-
Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., aqueous ethanol).[3]
-
Add a small amount of activated charcoal (Norite) to the hot solution.[3][4]
-
Boil the solution for a few minutes to allow the charcoal to adsorb the impurities.
-
Perform a hot filtration to remove the charcoal.
-
Allow the filtrate to cool slowly to form pure crystals.[3]
-
-
Sublimation: Vacuum sublimation is an excellent technique for separating the volatile fluorobenzoic acid from non-volatile colored impurities, yielding a pure, white crystalline product.[1][3]
Issue 3: Phenolic Byproducts Detected
Q: My analysis (NMR/GC-MS) shows the presence of a hydroxybenzoic acid byproduct. How can I prevent its formation?
A: Phenolic byproducts form when the intermediate diazonium salt reacts with water instead of undergoing fluorination.[1][6] This is a common side reaction, especially if the diazonium salt is not handled under anhydrous conditions.
Prevention Strategies:
-
Anhydrous Conditions: Use anhydrous solvents and reagents wherever possible. Ensure all glassware is thoroughly dried.
-
Thorough Drying of Intermediate: The isolated diazonium tetrafluoroborate salt must be completely dry before thermal decomposition.[4]
-
Solvent Choice: As mentioned, decomposing the salt in a non-polar, aprotic solvent can minimize the reaction with trace water.[7] Recent studies show that solvents like chlorobenzene or hexane can give excellent yields of the desired aryl fluoride with minimal hydrodediazoniation byproducts.[7]
Experimental Protocols & Visualizations
Protocol: Synthesis of 4-Fluorobenzoic Acid via Balz-Schiemann Reaction
This protocol is a representative example based on established procedures.[4]
Step 1: Diazotization and Precipitation of Diazonium Salt
-
In a suitable flask, prepare a solution of ethyl p-aminobenzoate in aqueous hydrochloric acid.
-
Cool the mixture to 0 °C in an ice-salt bath with mechanical stirring.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 7 °C. Test for complete diazotization using starch-iodide paper.[4]
-
In a separate, paraffin-wax-coated or lead beaker, prepare a cold solution of fluoboric acid from boric acid and hydrofluoric acid.[4]
-
Add the cold fluoboric acid solution to the diazonium solution while keeping the temperature below 10 °C. A thick paste of the diazonium tetrafluoroborate salt will precipitate.[4]
-
Filter the solid salt and wash it sequentially with cold water, cold methanol, and ether.[4]
-
Dry the salt thoroughly in a vacuum desiccator over concentrated sulfuric acid. This step is critical to prevent violent decomposition later.[4]
Step 2: Thermal Decomposition
-
Place the dry diazonium salt in a flask fitted with a condenser.
-
Heat the flask gently. The decomposition will start, often proceeding spontaneously once initiated, evolving nitrogen and boron trifluoride gas.[4]
-
Heat the flask more strongly at the end to ensure complete decomposition and melt the solid. The product is the ethyl ester of p-fluorobenzoic acid.[4]
Step 3: Saponification and Purification
-
Collect the crude ethyl p-fluorobenzoate.
-
Reflux the ester with an alcoholic solution of potassium hydroxide to saponify the ester to the potassium salt of the acid.[4]
-
Filter the hot solution.
-
Acidify the hot filtrate with concentrated hydrochloric acid to precipitate the crude p-fluorobenzoic acid.[4]
-
For further purification, dissolve the crude acid in a hot potassium carbonate solution, treat with activated charcoal (Norite), filter, and re-precipitate the pure acid with hydrochloric acid.[4]
Diagrams
Below are diagrams illustrating key workflows and reaction pathways.
Caption: Troubleshooting decision tree for addressing low product yield.
Caption: Desired fluorination pathway vs. common hydrolysis side reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. scirp.org [scirp.org]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Revisiting the Balz–Schiemann Reaction of Aryldiazonium Tetrafluoroborate in Different Solvents under Catalyst- and Additive-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scholarworks.uni.edu [scholarworks.uni.edu]
Technical Support Center: Purification of Crude 5-Fluoro-2-(methylsulfonyl)benzoic Acid by Recrystallization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 5-Fluoro-2-(methylsulfonyl)benzoic acid via recrystallization. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a moderately polar molecule. Its solubility is expected to be favorable in polar protic solvents such as ethanol and methanol, and polar aprotic solvents like acetone and ethyl acetate. It is anticipated to have limited solubility in non-polar solvents like hexane and toluene at room temperature, although solubility will increase with temperature. Due to the carboxylic acid moiety, its solubility in aqueous solutions is expected to be low but will increase in alkaline conditions due to salt formation.
Q2: Which solvents are recommended for the recrystallization of this compound?
A2: Based on the structure and data from similar compounds, suitable solvent systems for recrystallization include:
-
Single Solvents: Ethanol, methanol, isopropanol, or ethyl acetate.
-
Solvent/Anti-solvent Systems: A common approach is to dissolve the compound in a good solvent (like ethanol or acetone) at an elevated temperature and then add an anti-solvent (like water or hexane) dropwise until turbidity is observed, followed by cooling.
-
Mixed Solvent Systems: Mixtures of solvents like toluene-ethyl acetate may also be effective.
The ideal solvent or solvent system will dissolve the crude product at high temperatures but have low solubility at low temperatures, while impurities remain either soluble or insoluble at all temperatures.
Q3: What are the most common impurities in crude this compound?
A3: While specific impurities depend on the synthetic route, potential contaminants may include:
-
Unreacted Starting Materials: Such as 5-fluoro-2-mercaptobenzoic acid or its precursors.
-
Intermediates: For example, the corresponding sulfide or sulfoxide if the sulfone is prepared by oxidation.
-
Regioisomers: Isomeric products that may have formed during aromatic substitution reactions.
-
Inorganic Salts: Residual salts from reagents used in the synthesis.
Q4: How can I improve the yield of my recrystallization?
A4: To maximize yield, consider the following:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, less pure crystals and trap impurities.
-
After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove residual mother liquor without dissolving a significant amount of the product.
-
Concentrate the mother liquor and perform a second recrystallization to recover more product, although this fraction may be less pure.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| The compound does not dissolve in the hot solvent. | 1. The chosen solvent is not a good solvent for the compound. 2. There is an excess of crude material for the volume of solvent used. 3. The "insoluble" material is actually an impurity. | 1. Test the solubility of a small sample in various solvents to find a more suitable one. 2. Add more hot solvent in small increments until the compound dissolves. 3. If a small amount of solid remains after adding a significant amount of hot solvent, it is likely an insoluble impurity. Perform a hot filtration to remove it. |
| The compound "oils out" instead of crystallizing. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated to a very high degree. 3. The presence of impurities is depressing the melting point. | 1. Choose a solvent with a lower boiling point. 2. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then cool slowly. 3. Attempt to purify the material by another method, such as column chromatography, before recrystallization. |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is supersaturated, but crystal nucleation has not been initiated. | 1. Boil off some of the solvent to concentrate the solution and then allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the meniscus or by adding a seed crystal of the pure compound. |
| Crystals form too quickly. | 1. The solution is too concentrated. 2. The cooling process is too rapid. | 1. Reheat the solution and add a small amount of additional hot solvent. 2. Allow the flask to cool slowly on the benchtop, insulated from cold surfaces, before moving to an ice bath. |
| The recrystallized product has a low melting point or a broad melting range. | 1. The crystals are not completely dry and contain residual solvent. 2. The recrystallization was not effective in removing all impurities. | 1. Dry the crystals under vacuum for an extended period. 2. Perform a second recrystallization, possibly using a different solvent system. Consider treating the hot solution with activated charcoal to remove colored impurities. |
Data Presentation
Qualitative Solubility of this compound in Common Solvents (Predicted)
| Solvent | Solvent Type | Solubility at Room Temperature | Solubility at Boiling Point |
| Water | Polar Protic | Low | Moderate |
| Ethanol | Polar Protic | Moderate | High |
| Methanol | Polar Protic | Moderate | High |
| Acetone | Polar Aprotic | Moderate | High |
| Ethyl Acetate | Polar Aprotic | Moderate | High |
| Toluene | Non-Polar | Low | Moderate |
| Hexane | Non-Polar | Insoluble | Low |
Note: This table is based on the expected solubility of a compound with similar functional groups. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Solvent Selection: In separate small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, water) at room temperature and upon heating. A suitable solvent will show low solubility at room temperature and high solubility upon heating.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding the solvent until the solid just dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Analysis: Determine the melting point and yield of the purified product. A sharp melting point close to the literature value indicates high purity.
Protocol 2: Solvent/Anti-solvent Recrystallization
-
Dissolution: Dissolve the crude this compound in a minimum amount of a hot "good" solvent (e.g., ethanol, acetone) in an Erlenmeyer flask.
-
Addition of Anti-solvent: While the solution is still hot, add a "poor" solvent (an anti-solvent in which the compound is insoluble, e.g., water or hexane) dropwise with swirling until the solution becomes faintly turbid.
-
Clarification: Add a few drops of the hot "good" solvent until the turbidity just disappears.
-
Crystallization, Isolation, and Drying: Follow steps 4-7 from Protocol 1.
Mandatory Visualization
Caption: Troubleshooting workflow for the recrystallization of this compound.
Technical Support Center: Optimizing Derivatization of 5-Fluoro-2-(methylsulfonyl)benzoic acid
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the derivatization of 5-Fluoro-2-(methylsulfonyl)benzoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during amide and ester formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing the carboxylic acid group of this compound?
The two primary methods for derivatizing this compound are:
-
Amide Bond Formation (Amidation): This involves reacting the carboxylic acid with a primary or secondary amine in the presence of a coupling agent. Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) often used with an additive such as 1-Hydroxybenzotriazole (HOBt), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which is then reacted with the amine.
-
Esterification: This is the reaction of the carboxylic acid with an alcohol, typically in the presence of an acid catalyst such as sulfuric acid (H₂SO₄), or by using a solid-supported acid catalyst. This is commonly known as Fischer-Speier esterification.
Q2: The presence of the fluoro and methylsulfonyl groups seems to affect the reactivity of the carboxylic acid. How do these electron-withdrawing groups influence the reaction?
The fluorine atom and the methylsulfonyl group are both strongly electron-withdrawing. This has two main effects on the reactivity of this compound:
-
Increased Acidity: The electron-withdrawing groups stabilize the carboxylate anion, making the carboxylic acid more acidic.
-
Reduced Nucleophilicity of the Carbonyl Carbon: While the increased acidity makes deprotonation easier, the electron-withdrawing nature of the substituents can decrease the electrophilicity of the carbonyl carbon, potentially slowing down the rate of nucleophilic attack by an amine or alcohol. This can make the use of activating agents or more forcing reaction conditions necessary.
Q3: I am struggling with low yields in my amide coupling reaction. What are the likely causes?
Low yields in amide coupling reactions with this substrate are common and can be attributed to several factors:
-
Incomplete Activation of the Carboxylic Acid: The electron-deficient nature of the benzoic acid may require more powerful coupling reagents.
-
Poor Nucleophilicity of the Amine: Sterically hindered or electron-poor amines may react slowly.
-
Suboptimal Reaction Conditions: Incorrect solvent, temperature, or base can significantly hinder the reaction.
-
Hydrolysis of Activated Intermediates: The presence of water in the reaction can hydrolyze the activated carboxylic acid species, preventing amide formation. It is crucial to use anhydrous solvents and reagents.
Q4: What are the best practices for purifying the amide and ester derivatives of this compound?
Purification strategies depend on the properties of the specific derivative. Common methods include:
-
Extraction: A standard aqueous workup to remove water-soluble byproducts and unreacted starting materials. For amide synthesis using EDC, the urea byproduct is water-soluble and easily removed.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is an effective purification method.
-
Column Chromatography: Silica gel chromatography is a versatile method for purifying both amide and ester products. The choice of eluent will depend on the polarity of the derivative.
Troubleshooting Guides
Amide Bond Formation
Issue: Low to No Product Formation
| Issue | Potential Cause | Recommended Solution |
| Low or No Product | Inefficient activation of the carboxylic acid due to strong electron-withdrawing groups. | - Switch from EDC/HOBt to a more powerful uronium-based coupling reagent like HATU. - Pre-activate the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine. - For less sensitive amines, convert the carboxylic acid to the acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride followed by reaction with the amine. |
| Low nucleophilicity of the amine (e.g., anilines with electron-withdrawing groups). | - Increase the reaction temperature. - Use a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). - Use a higher excess of the amine (2-3 equivalents). | |
| Hydrolysis of activated intermediates. | - Use anhydrous solvents (e.g., dry DMF, DCM). - Perform the reaction under an inert atmosphere (Nitrogen or Argon). | |
| Formation of Side Products | Guanidinylation of the amine when using HATU or HBTU. | - Ensure the correct order of addition: pre-activate the carboxylic acid before adding the amine. |
| Racemization of chiral centers (if applicable). | - Add racemization suppressants like HOBt or HOAt. - Run the reaction at a lower temperature (0 °C to room temperature). | |
| Formation of N-acylurea byproduct with carbodiimides (e.g., DCC, EDC). | - Use HOBt as an additive to intercept the O-acylisourea intermediate. - The urea from EDC is water-soluble and can be removed with an aqueous workup. |
Esterification
Issue: Low Conversion in Fischer Esterification
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | The reaction is at equilibrium. | - Use a large excess of the alcohol, which also serves as the solvent. - Remove water as it is formed, for example, by using a Dean-Stark apparatus if a suitable solvent is used. |
| Insufficient catalysis. | - Ensure a sufficient amount of a strong acid catalyst (e.g., concentrated H₂SO₄) is used. - Consider using a solid acid catalyst, which can simplify workup. | |
| Steric hindrance from the alcohol. | - For bulky secondary or tertiary alcohols, consider converting the carboxylic acid to the acyl chloride first, then reacting with the alcohol in the presence of a base like pyridine. | |
| Decomposition/Side Reactions | Charring or dark coloration of the reaction mixture. | - This can occur with strong acid catalysts at high temperatures. Reduce the reaction temperature if possible, or use a milder catalyst. |
Data Presentation
The following tables provide a qualitative comparison of common reaction conditions for the derivatization of electron-deficient benzoic acids. Yields are highly substrate-dependent and should be considered as representative.
Table 1: Comparison of Coupling Reagents for Amide Bond Formation
| Coupling Reagent | Additive | Base | Solvent | Typical Time | Relative Yield | Key Considerations |
| EDC | HOBt | DIPEA, Et₃N | DMF, DCM | 12-24 h | Good | Water-soluble urea byproduct is easy to remove. May be less effective for very unreactive amines. |
| HATU | None | DIPEA | DMF | 1-4 h | Excellent | Highly reactive, good for sterically hindered or electron-deficient partners. More expensive. Risk of guanidinylation if amine is added before pre-activation. |
| SOCl₂ | None | Pyridine, Et₃N | Toluene, DCM | 2-6 h | Good to Excellent | Forms a highly reactive acyl chloride intermediate. The reaction is vigorous and generates HCl and SO₂ gas. |
Table 2: Conditions for Fischer Esterification
| Alcohol | Catalyst | Temperature | Typical Time | Relative Yield | Key Considerations |
| Methanol | H₂SO₄ (cat.) | Reflux | 4-12 h | Good to Excellent | A large excess of methanol is used as the solvent to drive the equilibrium. |
| Ethanol | H₂SO₄ (cat.) | Reflux | 6-18 h | Good | Slower reaction compared to methanol. |
| Isopropanol | H₂SO₄ (cat.) | Reflux | 12-24 h | Moderate | Steric hindrance of the secondary alcohol slows the reaction rate. |
Experimental Protocols
Protocol 1: Amide Synthesis using HATU
-
Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq).
-
Reagent Addition: Add anhydrous DMF (to make a 0.1-0.2 M solution). Add HATU (1.1 eq).
-
Pre-activation: Stir the mixture at room temperature for 15 minutes.
-
Amine Addition: Add the amine (1.1-1.2 eq) to the reaction mixture.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) dropwise.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 2-6 hours).
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Methyl Ester Synthesis via Fischer Esterification
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (20-50 eq).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Remove the excess methanol under reduced pressure. Dilute the residue with ethyl acetate and wash with water, followed by saturated NaHCO₃ solution until effervescence ceases, and then with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude methyl ester. If necessary, purify by column chromatography or recrystallization.
Protocol 3: Acyl Chloride Formation and Subsequent Amidation
-
Acyl Chloride Formation: In a flask equipped with a reflux condenser and a gas outlet to a scrubber, suspend this compound (1.0 eq) in toluene. Add a catalytic amount of DMF (1-2 drops). Add thionyl chloride (2.0-3.0 eq) dropwise. Heat the mixture to reflux for 2-4 hours until the solution becomes clear and gas evolution ceases. Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure. The resulting crude acyl chloride is often used directly in the next step.
-
Amidation: Dissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the amine (1.1 eq) and a base such as triethylamine or pyridine (1.5 eq) in anhydrous DCM. Slowly add the amine solution to the acyl chloride solution. Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Workup and Purification: Quench the reaction with water. Separate the organic layer and wash with 1 M HCl, saturated NaHCO₃, and brine. Dry the organic layer, concentrate, and purify as described in Protocol 1.
Technical Support Center: Purification of Substituted Benzoic Acids
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing isomeric impurities from substituted benzoic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating isomeric impurities from substituted benzoic acids?
A1: The primary methods for purifying substituted benzoic acids from their isomers include fractional crystallization, chromatography (e.g., HPLC, UPC²), and chemical derivatization. The choice of method depends on the specific isomers, the scale of the purification, and the available resources.
Q2: How does fractional crystallization work for separating isomers?
A2: Fractional crystallization leverages the differences in solubility between isomers in a particular solvent at various temperatures.[1][2] By carefully controlling the temperature and solvent composition, one isomer can be selectively crystallized out of the solution while the other remains dissolved.[3] The process often involves dissolving the impure compound in a minimal amount of a hot solvent and then allowing it to cool slowly.[1]
Q3: When is chromatography the preferred method of separation?
A3: Chromatography is ideal for separating isomers with very similar physical properties that are difficult to separate by crystallization.[4][5] Techniques like High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Convergence Chromatography (UPC²) can offer high-resolution separation of positional isomers without the need for derivatization.[4] It is also well-suited for analytical purposes and for purifying small quantities of material.
Q4: Can you explain chemical derivatization for isomer separation?
A4: Chemical derivatization involves reacting the mixture of isomers with a reagent to form derivatives that have more distinct physical properties (e.g., solubility, boiling point), making them easier to separate.[6] After separation, the derivative is converted back to the original acid. This method can be particularly useful when other methods fail.
Troubleshooting Guides
Fractional Crystallization
Issue 1: No crystals are forming upon cooling.
-
Possible Cause: The solution may be too dilute (too much solvent was added).
-
Troubleshooting Steps:
-
Gently reheat the solution to evaporate some of the solvent.
-
Once the solution is more concentrated, allow it to cool slowly again.[3]
-
If crystals still do not form, try scratching the inside of the flask with a glass rod to induce crystallization.[3]
-
Alternatively, add a seed crystal of the desired pure isomer to initiate crystallization.[3]
-
Issue 2: The resulting crystals are not pure.
-
Possible Cause: The cooling process was too rapid, leading to the trapping of impurities within the crystal lattice.
-
Troubleshooting Steps:
-
Redissolve the crystals in the minimum amount of hot solvent.
-
Allow the solution to cool as slowly as possible. Covering the flask can help slow down the cooling rate.[1]
-
Consider using a different solvent or a mixture of solvents to improve the solubility difference between the isomers.
-
Issue 3: The solid "oils out" instead of forming crystals.
-
Possible Cause: The solute is coming out of the solution at a temperature above its melting point because the solution is supersaturated.
-
Troubleshooting Steps:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation level.
-
Allow the solution to cool slowly.
-
Chromatography
Issue 1: Poor separation of isomeric peaks in HPLC.
-
Possible Cause: The mobile phase composition or the stationary phase is not optimal for separating the isomers.
-
Troubleshooting Steps:
-
Adjust the mobile phase composition. For reversed-phase HPLC, varying the ratio of organic solvent (e.g., acetonitrile, methanol) to water can improve separation.[7]
-
Modify the pH of the mobile phase with additives like acetic acid or phosphoric acid, which can alter the retention times of acidic compounds.[7][8]
-
Try a different column with a different stationary phase (e.g., C18, phenyl, or a specialized phase for aromatic compounds).[9]
-
Issue 2: Peak tailing in HPLC.
-
Possible Cause: Strong interactions between the acidic analytes and the stationary phase.
-
Troubleshooting Steps:
-
Add a small amount of a competing acid (e.g., trifluoroacetic acid) to the mobile phase to reduce interactions with the silica support.
-
Ensure the sample is fully dissolved in the mobile phase before injection.
-
Data Presentation
Table 1: Solubility of Nitrobenzoic Acid Isomers
| Isomer | Solvent | Temperature (°C) | Solubility ( g/100 mL) |
| 2-Nitrobenzoic Acid | Water | 25 | 0.75[10] |
| Methanol | 10 | 42.72[10] | |
| Benzene | 10 | 0.294[10] | |
| 3-Nitrobenzoic Acid | Water | 15 | 0.24[10][11] |
| Methanol | 10 | 47.34[10] | |
| Benzene | 10 | 0.795[10] | |
| 4-Nitrobenzoic Acid | Water | 15 | 0.02[10] |
| Methanol | 10 | 9.6[10] | |
| Benzene | 12.5 | 0.017[10] |
Table 2: Physical Properties of Toluic Acid Isomers
| Isomer | Melting Point (°C) | pKa |
| o-Toluic Acid | 103-105 | 3.91 |
| m-Toluic Acid | 108-110 | 4.27 |
| p-Toluic Acid | 179-181 | 4.37 |
Experimental Protocols
Protocol 1: Fractional Crystallization of Nitrobenzoic Acid Isomers
This protocol describes the separation of a mixture of 3-nitrobenzoic acid and 4-nitrobenzoic acid based on their differential solubility in water.
-
Dissolution: In a 250 mL Erlenmeyer flask, add the mixture of nitrobenzoic acid isomers. For every 1 gram of the mixture, add 100 mL of deionized water.
-
Heating: Heat the suspension on a hot plate with stirring until the solid completely dissolves.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.[1] 3-Nitrobenzoic acid is more soluble in water and will tend to remain in the solution, while the less soluble 4-nitrobenzoic acid will start to crystallize.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice bath for 20-30 minutes to maximize the crystallization of 4-nitrobenzoic acid.[3]
-
Filtration: Collect the crystals of 4-nitrobenzoic acid by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold water to remove any remaining mother liquor containing the 3-nitrobenzoic acid.
-
Drying: Allow the crystals to dry completely. The filtrate can be further concentrated and cooled to recover the 3-nitrobenzoic acid, which can then be recrystallized from a different solvent for further purification.
Visualizations
Caption: Workflow for separating isomeric impurities via fractional crystallization.
Caption: Troubleshooting logic for common crystallization issues.
References
- 1. westfield.ma.edu [westfield.ma.edu]
- 2. scribd.com [scribd.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. waters.com [waters.com]
- 5. reddit.com [reddit.com]
- 6. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. agilent.com [agilent.com]
- 9. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemcess.com [chemcess.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Scale-up Synthesis of 5-Fluoro-2-(methylsulfonyl)benzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-Fluoro-2-(methylsulfonyl)benzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up of this compound?
A1: The most prevalent and scalable synthetic route involves the oxidation of a sulfide precursor, 5-fluoro-2-(methylthio)benzoic acid. This method is favored due to the availability of starting materials and the development of environmentally benign oxidation methods.
Q2: What are the critical quality attributes for this compound in pharmaceutical applications?
A2: For pharmaceutical applications, critical quality attributes include high purity (typically >99%), low levels of residual solvents, minimal content of heavy metals, and a well-defined impurity profile with no single impurity exceeding regulatory limits (e.g., <0.1%).
Q3: Are there any specific safety precautions to consider during the scale-up synthesis?
A3: Yes, several safety precautions are crucial. The oxidation step can be highly exothermic and requires careful temperature control to prevent runaway reactions. When using strong oxidizing agents or acids, appropriate personal protective equipment (PPE) and engineering controls, such as fume hoods and blast shields, are necessary. A thorough process safety assessment should be conducted before any scale-up activities.
Q4: How can I effectively monitor the progress of the oxidation reaction?
A4: In-process monitoring is essential for controlling the reaction. High-Performance Liquid Chromatography (HPLC) is the recommended method for tracking the consumption of the starting material (5-fluoro-2-(methylthio)benzoic acid) and the formation of the desired product and any sulfoxide intermediate. Thin-Layer Chromatography (TLC) can also be used for rapid qualitative checks.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incomplete Oxidation | Increase the equivalents of the oxidizing agent incrementally (e.g., in 0.1 eq steps). | Drive the reaction to completion, increasing the yield of the desired sulfone. |
| Prolong the reaction time, monitoring by HPLC until the starting material is consumed. | Ensure the reaction has sufficient time to go to completion. | |
| Product Loss During Work-up | During aqueous work-up, ensure the pH is sufficiently acidic (pH < 2) to fully precipitate the benzoic acid. | Minimize the amount of product remaining dissolved in the aqueous phase. |
| Use a suitable organic solvent for extraction (e.g., ethyl acetate) and perform multiple extractions to maximize recovery. | Improve the recovery of the product from the reaction mixture. | |
| Degradation of Product | Avoid excessively high reaction temperatures or prolonged exposure to strong acids/bases. | Reduce the formation of degradation byproducts. |
Problem 2: High Levels of Sulfoxide Impurity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Oxidizing Agent | Increase the equivalents of the oxidizing agent. A common starting point is 2.2-2.5 equivalents for the oxidation of a sulfide to a sulfone. | Ensure complete conversion of the sulfoxide intermediate to the sulfone. |
| Reaction Temperature Too Low | Gradually increase the reaction temperature in 5-10 °C increments while carefully monitoring for exotherms. | Increase the reaction rate to favor the formation of the sulfone. |
| Inefficient Mixing | Ensure adequate agitation to maintain a homogeneous reaction mixture, especially in heterogeneous reactions. | Improve mass transfer and ensure all reactants are in contact. |
Problem 3: Product Discoloration
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Formation of Colored Impurities | Treat a solution of the crude product with activated carbon before recrystallization. | Adsorb colored impurities, resulting in a whiter final product. |
| Oxidation of Solvent or Reagents | Ensure the use of high-purity, peroxide-free solvents and fresh reagents. | Prevent the formation of colored byproducts from solvent or reagent degradation. |
| Carryover of Metal Catalysts | If a metal catalyst was used in a preceding step, ensure its complete removal through filtration or chelation before the oxidation step. | Prevent metal-catalyzed side reactions that can lead to colored impurities. |
Experimental Protocols
Protocol 1: Oxidation of 5-Fluoro-2-(methylthio)benzoic acid using Urea-Hydrogen Peroxide
This protocol describes a metal-free and environmentally friendly method for the oxidation of the sulfide precursor.[1]
-
Reaction Setup: In a temperature-controlled reactor, suspend 5-fluoro-2-(methylthio)benzoic acid (1.0 eq) and phthalic anhydride (1.2 eq) in ethyl acetate.
-
Reagent Addition: Slowly add urea-hydrogen peroxide (UHP, 2.5 eq) portion-wise to the suspension while maintaining the internal temperature below 40 °C.
-
Reaction: Stir the mixture at 40-50 °C and monitor the reaction progress by HPLC until the starting material and sulfoxide intermediate are consumed (typically 4-8 hours).
-
Work-up: Cool the reaction mixture to room temperature and filter to remove urea. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to afford pure this compound.
Protocol 2: Purification of this compound by Recrystallization
This protocol outlines a general procedure for the purification of the final product.
-
Dissolution: In a suitable vessel, dissolve the crude this compound in a minimal amount of a hot solvent (e.g., a mixture of ethanol and water).
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for 15-30 minutes at elevated temperature.
-
Hot Filtration: Filter the hot solution through a pre-heated filter to remove any insoluble impurities and activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.
Quantitative Data
The following table summarizes representative data for the oxidation of a generic aryl sulfide to the corresponding sulfone, which can be used as a starting point for the optimization of the this compound synthesis.
| Oxidizing System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Urea-Hydrogen Peroxide / Phthalic Anhydride | Ethyl Acetate | 40-50 | 4-8 | up to 99 | [1] |
| Sodium Chlorite / HCl | Ethyl Acetate | Room Temp. | 2 | up to 96 | [2] |
| 30% Hydrogen Peroxide / Acetic Acid | Acetic Acid | Room Temp. | 1-3 | >90 | [3] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common synthesis issues.
References
- 1. An Efficient Oxidation of Sulfides to Sulfones with Urea-Hydrogen Peroxide in the Presence of Phthalic Anhydride in Ethyl Acetate [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the NMR Spectrum of 5-Fluoro-2-(methylsulfonyl)benzoic acid: A Technical Guide
For immediate release: This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to interpreting the ¹H and ¹³C NMR spectra of 5-Fluoro-2-(methylsulfonyl)benzoic acid. This resource, presented in a user-friendly question-and-answer format, addresses common challenges and provides detailed insights for accurate spectral analysis.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shifts and multiplicities for the aromatic protons in the ¹H NMR spectrum of this compound?
A1: The aromatic region of the ¹H NMR spectrum for this compound is expected to show three distinct signals corresponding to the three protons on the benzene ring. Due to the substitution pattern, each proton is in a unique chemical environment.
-
H-3: This proton is ortho to both the electron-withdrawing carboxylic acid and methylsulfonyl groups. This proximity is expected to deshield the proton significantly, placing its resonance at the most downfield position among the aromatic protons, likely in the range of 8.2-8.4 ppm. It will appear as a doublet of doublets due to coupling with H-4 (ortho coupling, J ≈ 8-9 Hz) and H-6 (meta coupling, J ≈ 2-3 Hz).
-
H-4: This proton is ortho to H-3 and meta to the fluorine atom. Its chemical shift is anticipated to be in the range of 7.8-8.0 ppm. The signal should appear as a doublet of doublet of doublets (ddd) due to coupling with H-3 (ortho coupling, J ≈ 8-9 Hz), the fluorine atom at C-5 (³J H-F ≈ 7-8 Hz), and H-6 (para coupling, J ≈ 0.5-1 Hz).
-
H-6: This proton is ortho to the fluorine atom and meta to the carboxylic acid group. The strong shielding effect of the fluorine atom will likely shift this proton's resonance upfield relative to the other aromatic protons, with an expected chemical shift around 7.4-7.6 ppm. It will appear as a doublet of doublets due to coupling with H-4 (para coupling is often unresolved) and the fluorine atom at C-5 (⁴J H-F ≈ 4-5 Hz).
Q2: What is the expected chemical shift for the methyl protons of the methylsulfonyl group?
A2: The methyl protons of the methylsulfonyl (-SO₂CH₃) group are expected to appear as a sharp singlet in the ¹H NMR spectrum. The electron-withdrawing nature of the sulfonyl group will deshield these protons, and their chemical shift is typically observed in the range of 3.1-3.4 ppm.[1][2]
Q3: Will the carboxylic acid proton be visible in the ¹H NMR spectrum?
A3: The carboxylic acid proton (-COOH) is a highly deshielded proton and typically appears as a broad singlet in the downfield region of the spectrum, often above 10 ppm. Its exact chemical shift and peak shape can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In some cases, this peak may be very broad or exchange with residual water in the solvent, making it difficult to observe.
Troubleshooting Guide
Problem 1: I am having difficulty assigning the aromatic proton signals.
-
Solution: Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation). A COSY spectrum will show correlations between coupled protons, helping to identify adjacent protons (e.g., H-3 and H-4). An HMBC spectrum will reveal long-range correlations between protons and carbons, which can be crucial for unambiguous assignment. For instance, the methyl protons of the sulfonyl group should show a correlation to the carbon atom C-2.
Problem 2: The coupling patterns in the aromatic region are more complex than expected.
-
Solution: The complexity arises from proton-fluorine coupling. The fluorine atom (¹⁹F) has a spin of I = 1/2, similar to a proton, and will couple with nearby protons. Remember to account for ³J (ortho) and ⁴J (meta) H-F coupling constants, which can be in the range of 4-8 Hz.[3][4][5] Running a ¹⁹F-decoupled ¹H NMR experiment can simplify the spectrum by removing these couplings, leaving only the proton-proton couplings.
Problem 3: I cannot locate the carboxylic acid proton peak.
-
Solution: If the carboxylic acid proton is not observed, it may be due to exchange with a protic solvent (like D₂O or CD₃OD). To confirm its presence, you can perform a D₂O exchange experiment. After acquiring a standard ¹H NMR spectrum, add a drop of D₂O to the NMR tube, shake it, and re-acquire the spectrum. The carboxylic acid proton will exchange with deuterium, causing its peak to disappear or significantly diminish in intensity.
Data Presentation
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |
| COOH | > 10 | br s | - |
| H-3 | 8.2 - 8.4 | dd | ³J(H3-H4) ≈ 8-9, ⁴J(H3-H6) ≈ 2-3 |
| H-4 | 7.8 - 8.0 | ddd | ³J(H4-H3) ≈ 8-9, ³J(H4-F) ≈ 7-8, ⁵J(H4-H6) ≈ 0.5-1 |
| H-6 | 7.4 - 7.6 | dd | ⁴J(H6-F) ≈ 4-5, ⁵J(H6-H4) ≈ 0.5-1 |
| SO₂CH₃ | 3.1 - 3.4 | s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| COOH | 165 - 170 |
| C-1 | 130 - 135 |
| C-2 | 140 - 145 |
| C-3 | 125 - 130 |
| C-4 | 120 - 125 |
| C-5 | 160 - 165 (d, ¹J(C-F) ≈ 250-260 Hz) |
| C-6 | 115 - 120 (d, ²J(C-F) ≈ 20-25 Hz) |
| SO₂CH₃ | 40 - 45 |
Note: Predicted chemical shifts are based on analogous structures and substituent effects. Actual experimental values may vary.
Experimental Protocols
Standard NMR Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can affect chemical shifts.[6][7][8]
-
Transfer the solution to a standard 5 mm NMR tube.
-
If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better resolution of the aromatic signals.
-
Experiment: A standard one-dimensional proton experiment should be performed.
-
Parameters:
-
Number of scans: 16-64 (depending on sample concentration)
-
Relaxation delay: 1-2 seconds
-
Spectral width: Sufficient to cover the range of 0-15 ppm.
-
¹³C NMR Spectroscopy:
-
Experiment: A proton-decoupled ¹³C NMR experiment is standard.
-
Parameters:
-
Number of scans: 1024 or more may be needed due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
Visualization of Spectral Interpretation Workflow
Caption: Workflow for the interpretation of the NMR spectrum of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Methylsulfonylmethane (MSM): A chemical shift reference for 1 H MRS of human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. kgroup.du.edu [kgroup.du.edu]
how to increase solubility of 5-Fluoro-2-(methylsulfonyl)benzoic acid for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 5-Fluoro-2-(methylsulfonyl)benzoic acid in reaction setups.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a solid at room temperature. Due to the presence of a polar methylsulfonyl group and a hydrogen-bonding carboxylic acid group, it is expected to have low solubility in non-polar organic solvents and moderate solubility in polar organic solvents. Its solubility in aqueous solutions is expected to be low but can be significantly increased by adjusting the pH.
Q2: Which organic solvents are likely to be most effective for dissolving this compound?
Q3: How can I increase the solubility of this compound for a reaction?
A3: The most common and effective methods to increase the solubility of carboxylic acids like this compound are:
-
Salt Formation: Deprotonation of the carboxylic acid with a base to form a highly soluble carboxylate salt.[2][3]
-
Co-solvent System: Using a mixture of solvents to enhance solubility.[4]
-
Heating: Increasing the temperature of the solvent can increase the solubility of the solid.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Compound is poorly soluble in the chosen reaction solvent at room temperature. | The solvent may not be polar enough. | 1. Switch to a more polar solvent (see Table 1).2. Gently heat the mixture while stirring.3. Use a co-solvent system (see Protocol 2).4. If compatible with your reaction, convert the acid to its salt (see Protocol 1). |
| Compound precipitates out of solution when another reagent is added. | The added reagent is changing the polarity of the solvent system, or it is reacting with the dissolved compound to form a less soluble product. | 1. Ensure the added reagent is miscible with the solvent.2. Consider adding the reagent slowly and with vigorous stirring.3. If a reaction is occurring, analyze the precipitate to confirm its identity. |
| The reaction is sluggish or does not proceed, possibly due to poor solubility. | Insufficient concentration of the dissolved acid in the reaction medium. | 1. Increase the reaction temperature if the reactants and products are stable.2. Employ a solubility enhancement technique such as salt formation or a co-solvent system to increase the concentration of the dissolved reactant. |
| After forming a salt to increase solubility, the free acid precipitates upon addition of an acidic reagent. | The pH of the solution has been lowered, causing the protonation of the carboxylate salt back to the less soluble carboxylic acid. | This is an expected equilibrium effect. If the reaction requires acidic conditions, it may be necessary to find a suitable single or co-solvent system for the free acid rather than using the salt form. |
Quantitative Data Summary
While experimental solubility data for this compound is limited in publicly available literature, Table 2 provides an estimated qualitative solubility in common laboratory solvents based on the principles of "like dissolves like" and data for structurally related compounds.
Table 1: Recommended Solvents for this compound
| Solvent Class | Examples | Expected Solubility | Notes |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), Acetone | High | Good for a wide range of organic reactions. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate | May participate in acid-catalyzed reactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | Good general-purpose solvents. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Low to Moderate | |
| Aromatic | Toluene, Benzene | Low | |
| Non-polar | Hexanes, Diethyl ether | Very Low | Not recommended for initial solubility tests. |
| Aqueous | Water | Very Low | Solubility is highly pH-dependent. |
Experimental Protocols
Protocol 1: Increasing Solubility by Formation of a Carboxylate Salt
Objective: To increase the solubility of this compound in a polar solvent by converting it to its corresponding salt using a base.
Materials:
-
This compound
-
Anhydrous reaction solvent (e.g., DMF, THF, MeCN)
-
A suitable base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), Sodium carbonate (Na₂CO₃), Potassium carbonate (K₂CO₃))
-
Reaction vessel with a magnetic stirrer
Procedure:
-
To a reaction vessel containing the chosen anhydrous solvent, add the this compound.
-
Stir the resulting suspension at room temperature.
-
Slowly add 1.0 to 1.1 equivalents of the selected base to the suspension.
-
Continue stirring the mixture. The solid should gradually dissolve as the carboxylate salt is formed.
-
The resulting clear solution can then be used for the subsequent reaction steps.
Protocol 2: Increasing Solubility Using a Co-solvent System
Objective: To dissolve this compound in a solvent in which it is sparingly soluble by the addition of a co-solvent.
Materials:
-
This compound
-
Primary reaction solvent (e.g., Dichloromethane, Toluene)
-
Co-solvent in which the acid is highly soluble (e.g., DMF, DMSO)
-
Reaction vessel with a magnetic stirrer
Procedure:
-
Add the this compound and the primary reaction solvent to the reaction vessel.
-
Stir the suspension at the desired reaction temperature.
-
Slowly add the co-solvent dropwise until the solid completely dissolves.
-
Monitor the total volume of the co-solvent added to ensure it does not adversely affect the reaction. A typical starting point is 5-10% v/v of the co-solvent.
Visualizations
Caption: A workflow for troubleshooting the poor solubility of this compound.
Caption: Key methods for enhancing the solubility of this compound.
References
stability issues of 5-Fluoro-2-(methylsulfonyl)benzoic acid in solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability of 5-Fluoro-2-(methylsulfonyl)benzoic acid in solution. Below you will find frequently asked questions and troubleshooting guides to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solutions?
A1: For optimal stability, it is recommended to store stock solutions of this compound at -20°C or -80°C.[1] Solutions should be stored in tightly sealed vials to prevent solvent evaporation and protected from light. For short-term storage (up to 24 hours), refrigeration at 2-8°C may be acceptable, but long-term storage at low temperatures is advised to minimize degradation.
Q2: What solvents are compatible with this compound?
A2: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and methanol. For aqueous buffers, it is crucial to first prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO) and then dilute it into the aqueous medium to the desired final concentration.[2]
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of benzoic acid derivatives can be pH-dependent.[3][4] Generally, acidic conditions (pH 3-5) are preferred for solutions of benzoic acids to maintain the protonated form, which can be more stable.[5] Under neutral to alkaline conditions, the carboxylate form predominates, which may be more susceptible to certain degradation pathways. It is advisable to conduct pH stability studies for your specific experimental conditions.
Q4: Is this compound sensitive to light?
A4: Aromatic compounds, especially those with fluoro substituents, can be susceptible to photodegradation.[6][7] It is recommended to protect solutions of this compound from light by using amber vials or by covering the containers with aluminum foil.[8]
Q5: What are the potential signs of degradation of this compound in solution?
A5: Visual signs of degradation can include a change in color of the solution or the formation of precipitates. However, significant degradation can occur without any visible changes. The most reliable way to assess the stability of the compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to monitor the purity of the solution over time.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon dilution of stock solution into aqueous buffer. | The compound's solubility limit in the aqueous buffer has been exceeded.[2] | - Decrease the final concentration of the compound. - Increase the percentage of organic co-solvent in the final solution if your experimental system allows. - Add the stock solution to the aqueous buffer slowly while vortexing to avoid localized high concentrations.[2] |
| Solution turns yellow over time. | This could indicate photodegradation or oxidative degradation. | - Protect the solution from light at all times. - Prepare fresh solutions before use. - Consider degassing the solvent or adding an antioxidant if oxidative degradation is suspected. |
| Loss of biological activity in an assay. | The compound may have degraded in the assay medium. | - Confirm the stability of the compound under your specific assay conditions (e.g., temperature, pH, media components). - Run a time-course experiment to see if the activity decreases over the duration of the assay. - Analyze the compound's purity in the assay medium at the beginning and end of the experiment using HPLC. |
| Appearance of new peaks in the HPLC chromatogram. | This is a strong indication of chemical degradation. | - Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. - Optimize storage and handling conditions to minimize the formation of these impurities. - Perform forced degradation studies to identify potential degradants under various stress conditions.[8][9] |
Quantitative Stability Data (Hypothetical)
The following table summarizes hypothetical stability data for this compound under various stress conditions, as would be determined by a stability-indicating HPLC method.
| Condition | Duration | Initial Purity (%) | Final Purity (%) | Major Degradant(s) Observed |
| 0.1 M HCl at 60°C | 24 hours | 99.8 | 95.2 | Peak at RRT 0.85 (Potential hydrolysis product) |
| 0.1 M NaOH at 60°C | 24 hours | 99.8 | 88.5 | Peak at RRT 0.70 (Potential hydrolysis/decarboxylation product) |
| 3% H₂O₂ at RT | 24 hours | 99.8 | 98.1 | Minor peaks at various RRTs (Oxidative degradants) |
| UV Light (ICH Q1B) | 24 hours | 99.8 | 96.5 | Peak at RRT 0.92 (Photodegradation product) |
| Heat (80°C) | 48 hours | 99.8 | 92.3 | Peak at RRT 0.70 (Potential decarboxylation product) |
RRT = Relative Retention Time
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound
This protocol describes a general method for assessing the stability of this compound in solution.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
For analysis, dilute the stock solution to a final concentration of 50 µg/mL with the mobile phase or the desired buffer.
-
-
Forced Degradation Study:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C.
-
Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Photodegradation: Expose the solution to UV light according to ICH Q1B guidelines.
-
Thermal Degradation: Heat the solid compound or a solution at an elevated temperature (e.g., 80°C).
-
At specified time points, withdraw samples, neutralize if necessary, dilute to the target concentration, and analyze by HPLC.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Plausible degradation pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Alternative Purification Methods for Polar Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for alternative purification methods to column chromatography for polar compounds.
Solid-Phase Extraction (SPE)
Solid-Phase Extraction (SPE) is a sample preparation technique that uses a solid sorbent to isolate analytes from a liquid sample. For polar compounds, normal-phase, ion-exchange, or mixed-mode SPE are common retention mechanisms.[1]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right SPE cartridge for my polar analyte?
A1: The selection of an appropriate SPE cartridge is a systematic process that depends on the properties of your analyte and the sample matrix. Key steps include:
-
Define Analyte and Matrix: Characterize your target polar analyte and the sample's composition (e.g., aqueous, organic).
-
Choose a Retention Mechanism: For polar compounds, normal-phase, ion-exchange, and mixed-mode SPE are the most common retention mechanisms.[1] Reversed-phase SPE can also be effective, especially with hydrophilic-lipophilic balanced (HLB) sorbents that retain a broad range of compounds.[1]
-
Select Sorbent Chemistry: Based on the chosen retention mechanism, select a specific sorbent.
-
Determine Cartridge Size: The size of the cartridge depends on your sample volume and the concentration of the analyte.[1]
-
Optimize and Validate: Always perform method development and validation to ensure optimal performance.[1]
Q2: What are the common types of SPE sorbents for purifying polar compounds?
A2: Several sorbent types are suitable for extracting polar compounds, with the choice depending on the specific characteristics of the analyte and the sample matrix.[1][2]
-
Normal Phase Sorbents: These possess polar functional groups and are used to extract polar analytes from nonpolar matrices.[2] Common examples include silica, diol, aminopropyl, and cyanopropyl.[1][2]
-
Ion-Exchange Sorbents: These are ideal for ionizable polar compounds. Cation-exchange sorbents retain positively charged analytes, while anion-exchange sorbents retain negatively charged ones.[3]
-
Polymeric Sorbents: These sorbents, such as PS-DVB copolymers, can be effective for non-polar compounds but may show lower retention for polar analytes.[4] Multi-functional polymer-based sorbents have been developed to improve the retention of polar compounds through hydrophilic interactions.[4] A common example is the Oasis HLB, a macroporous copolymer with a balanced ratio of lipophilic divinylbenzene and hydrophilic N-vinylpyrrolidone, providing reversed-phase capability with enhanced retention for polar compounds.[5]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low Analyte Recovery | Sorbent polarity mismatch. | Select a sorbent with a retention mechanism appropriate for your analyte's chemistry (e.g., polar sorbent for a polar analyte).[6] |
| Insufficient elution solvent strength or incorrect pH. | Increase the organic percentage in the elution solvent or use a stronger eluent. For ionizable analytes, adjust the pH to neutralize the analyte for better elution.[6] | |
| Cartridge bed dried out before sample loading. | Re-condition and re-equilibrate the cartridge to ensure the packing is fully wetted.[6] | |
| Analyte Breakthrough During Loading | Sample solvent is too strong. | Dilute the sample with a weaker solvent or reduce the sample loading volume.[7] |
| Flow rate is too high. | Decrease the flow rate during sample loading to allow for adequate interaction between the analyte and the sorbent.[7] | |
| Elution of Analyte During Wash Step | Wash solvent is too strong. | Use a wash solvent that is strong enough to remove interferences but weak enough to not elute the analyte of interest.[1] |
Experimental Protocol: Normal-Phase SPE for a Polar Analyte
This protocol outlines a general workflow for extracting a polar analyte from a nonpolar sample matrix using a normal phase SPE cartridge.
-
Conditioning: Pass 1-2 cartridge volumes of a polar solvent (e.g., methanol) through the cartridge to activate the sorbent. Ensure the sorbent does not go dry.[1]
-
Equilibration: Pass 1-2 cartridge volumes of the nonpolar sample solvent through the cartridge to prepare it for sample loading.
-
Sample Loading: Dissolve the sample in a nonpolar solvent. Load the sample onto the cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).[1]
-
Washing: Pass 1-2 cartridge volumes of a nonpolar solvent (the same as or slightly more polar than the loading solvent) to remove weakly retained impurities.[1]
-
Elution: Elute the analyte by passing a small volume of a polar solvent (e.g., methanol, acetonitrile) through the cartridge.[1] Collect the eluate for analysis.
Workflow Diagram
Ion-Exchange Chromatography (IEC)
Ion-exchange chromatography separates ionizable molecules based on their total charge. This technique is highly effective for purifying charged polar compounds like proteins, amino acids, and nucleotides.[8][9]
Frequently Asked Questions (FAQs)
Q1: How do I select the appropriate ion-exchange column and buffer?
A1: The choice of column and buffer depends on the isoelectric point (pI) of your target molecule and the desired pH of the separation.
-
Cation-Exchange: Use a negatively charged stationary phase to bind positively charged molecules (cations). The buffer pH should be lower than the pI of the target molecule.
-
Anion-Exchange: Use a positively charged stationary phase to bind negatively charged molecules (anions). The buffer pH should be higher than the pI of the target molecule.
Q2: What is the difference between strong and weak ion exchangers?
A2: Strong ion exchangers are fully ionized over a wide pH range, whereas the ionization of weak ion exchangers is pH-dependent.[8] Strong ion exchangers are often preferred for method development due to their consistent charge characteristics.[8]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or Weak Binding of Analyte | Incorrect buffer pH or ionic strength. | Ensure the buffer pH is appropriate to charge the analyte and the ionic strength is low enough to allow binding. For anion exchange, increase the buffer pH; for cation exchange, decrease it. |
| Column is not properly equilibrated. | Equilibrate the column with the starting buffer until the pH and conductivity of the eluent are stable. | |
| Poor Resolution or Broad Peaks | Gradient is too steep. | Decrease the slope of the salt gradient to improve separation. |
| Column is overloaded. | Reduce the amount of sample loaded onto the column. | |
| Analyte Elutes Unexpectedly | Ionic strength of the sample is too high. | Desalt or dilute the sample in the starting buffer before loading. |
Experimental Protocol: Ion-Exchange Chromatography of a Protein
This protocol provides a general procedure for purifying a protein using ion-exchange chromatography.
-
Column Equilibration: Equilibrate the ion-exchange column with 5-10 column volumes of the starting buffer (low ionic strength) until the pH and conductivity of the eluate are stable.[10]
-
Sample Preparation: Ensure the sample is in the starting buffer, and adjust the pH if necessary to ensure the target protein is charged. Filter the sample to remove any particulates.
-
Sample Loading: Load the prepared sample onto the column at a low flow rate.
-
Washing: Wash the column with 2-3 column volumes of the starting buffer to remove any unbound molecules.
-
Elution: Elute the bound proteins using a linear gradient of increasing ionic strength (e.g., 0-1 M NaCl in the starting buffer). Alternatively, a step gradient can be used.
-
Fraction Collection: Collect fractions throughout the elution process and analyze them for the presence of the target protein.
Logical Relationship Diagram
Supercritical Fluid Chromatography (SFC)
SFC is a chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. It is a "green" alternative to normal-phase HPLC and is well-suited for the purification of polar compounds, especially when a co-solvent is used.
Frequently Asked Questions (FAQs)
Q1: Why is a co-solvent necessary for purifying polar compounds with SFC?
A1: Supercritical CO2 is relatively nonpolar. The addition of a polar co-solvent, such as methanol or ethanol, increases the polarity of the mobile phase, enabling the elution of polar analytes.[11]
Q2: What are the advantages of SFC over traditional HPLC for polar compound purification?
A2: SFC offers several advantages, including faster separations due to the low viscosity of the mobile phase, reduced organic solvent consumption, and easier fraction collection as the CO2 evaporates.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Poor Peak Shape | Inappropriate co-solvent. | Screen different polar co-solvents (e.g., methanol, ethanol, isopropanol) to find the one that provides the best peak shape for your analyte.[12] |
| Analyte reaction with mobile phase. | Amines can react with CO2 to form carbamic acids. Adding an additive like ammonia can mitigate this issue.[13] | |
| Low Analyte Solubility | Mobile phase is not polar enough. | Increase the percentage of the polar co-solvent in the mobile phase. The addition of a small amount of water (e.g., 5%) to the co-solvent can also improve the solubility of highly polar compounds.[14] |
| Irreproducible Retention Times | Fluctuations in pressure or temperature. | Ensure the system is properly equilibrated and that the backpressure regulator is functioning correctly to maintain stable conditions. |
Experimental Protocol: SFC Purification of a Polar Analyte
This protocol provides a general guideline for purifying a polar compound using SFC.
-
System Preparation: Ensure the SFC system is clean and equilibrated. Set the column temperature and backpressure.
-
Mobile Phase Preparation: Prepare the mobile phase by selecting an appropriate polar co-solvent (e.g., methanol) to be mixed with the supercritical CO2. Additives may be included if necessary.
-
Sample Preparation: Dissolve the sample in a solvent that is compatible with the mobile phase.
-
Method Development: Start with a screening gradient to determine the approximate elution conditions. Optimize the gradient, flow rate, and co-solvent percentage to achieve the desired separation.
-
Purification Run: Inject the sample and run the optimized SFC method.
-
Fraction Collection: Collect the fractions containing the purified compound. The CO2 will evaporate, leaving the analyte in the co-solvent.
Workflow Diagram
Recrystallization
Recrystallization is a technique used to purify solid compounds. The principle is based on the difference in solubility of the compound and impurities in a particular solvent at different temperatures.[15]
Frequently Asked Questions (FAQs)
Q1: How do I choose a suitable solvent for recrystallization?
A1: An ideal recrystallization solvent should:
-
Dissolve the compound well at high temperatures but poorly at low temperatures.[15]
-
Not react with the compound.
-
Have a boiling point lower than the melting point of the compound.
-
Be volatile enough to be easily removed from the purified crystals. For polar molecules, polar solvents like water, ethanol, or methanol, or a mixture of solvents (e.g., ethanol-water) are often good choices.[16]
Q2: What should I do if my compound "oils out" instead of crystallizing?
A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is cooled too quickly. To remedy this, you can try reheating the solution and allowing it to cool more slowly, or you can try a different solvent with a lower boiling point.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No Crystals Form Upon Cooling | The solution is not saturated. | Evaporate some of the solvent to concentrate the solution. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. | |
| Low Recovery of Crystals | The compound is too soluble in the cold solvent. | Cool the solution in an ice bath to further decrease the solubility. |
| Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the compound. | |
| Crystals are Impure | The solution was cooled too quickly. | Allow the solution to cool slowly and undisturbed to allow for selective crystal formation. |
| Insoluble impurities were not removed. | Filter the hot solution before cooling to remove any insoluble impurities. |
Experimental Protocol: Single-Solvent Recrystallization
-
Solvent Selection: Choose an appropriate solvent by testing the solubility of a small amount of the impure compound in various solvents at room temperature and at their boiling points.
-
Dissolution: Place the impure solid in an Erlenmeyer flask and add a small amount of the chosen solvent. Heat the mixture to boiling while stirring and add more solvent in small portions until the solid is completely dissolved.[16]
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Then, place it in an ice bath to maximize crystal formation.[16]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[16]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals.
Logical Relationship Diagram
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a separation technique that partitions a compound between two immiscible liquid phases based on its differential solubility. It is a useful method for separating polar compounds from less polar or nonpolar impurities.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right solvents for LLE of a polar compound?
A1: The choice of solvents is based on the principle of "like dissolves like." To extract a polar compound from an aqueous solution, you would typically use a polar organic solvent that is immiscible with water, such as ethyl acetate or butanol. The goal is to have the polar compound preferentially partition into the organic phase, leaving less polar impurities in the aqueous phase, or vice-versa.
Q2: How can I improve the efficiency of my liquid-liquid extraction?
A2: To improve extraction efficiency, you can:
-
Perform multiple extractions: It is more efficient to perform several extractions with smaller volumes of solvent than one extraction with a large volume.
-
Adjust the pH: For ionizable polar compounds, adjusting the pH of the aqueous phase can suppress their ionization and increase their solubility in the organic phase.
-
"Salting out": Adding a salt (e.g., NaCl) to the aqueous phase can decrease the solubility of the polar organic compound in the aqueous layer and drive it into the organic layer.[17]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Emulsion Formation | Vigorous shaking of the separatory funnel. | Gently swirl or invert the funnel instead of shaking vigorously. Allow the mixture to stand for a longer period. Add a small amount of brine (saturated NaCl solution) to break the emulsion. |
| Poor Separation of Layers | The densities of the two solvents are too similar. | Add a solvent that will change the density of one of the phases. |
| Low Recovery of Analyte | The analyte has significant solubility in both phases. | Perform multiple extractions. Use the "salting out" technique. |
Experimental Protocol: LLE of a Polar Compound from an Aqueous Solution
-
Solvent Selection: Choose an appropriate organic solvent that is immiscible with water and in which your polar compound is soluble.
-
Extraction: Place the aqueous solution containing the polar compound in a separatory funnel. Add the organic extraction solvent.
-
Mixing: Stopper the funnel and gently invert it several times to allow for partitioning of the compound between the two phases. Periodically vent the funnel to release any pressure buildup.
-
Separation: Allow the layers to separate completely.
-
Collection: Drain the lower layer from the bottom of the funnel and collect the upper layer from the top.
-
Repeat: Repeat the extraction process with fresh organic solvent to maximize the recovery of the polar compound.
-
Drying and Concentration: Combine the organic extracts, dry them over an anhydrous salt (e.g., MgSO4 or Na2SO4), and then remove the solvent to obtain the purified compound.
Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. welch-us.com [welch-us.com]
- 7. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 8. harvardapparatus.com [harvardapparatus.com]
- 9. chromtech.com [chromtech.com]
- 10. agilent.com [agilent.com]
- 11. supercriticalfluids.com [supercriticalfluids.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. researchgate.net [researchgate.net]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. elementlabsolutions.com [elementlabsolutions.com]
Validation & Comparative
Comparative Guide to the Structure-Activity Relationship of 5-Fluoro-2-(methylsulfonyl)benzoic Acid Analogs and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of compounds structurally related to 5-fluoro-2-(methylsulfonyl)benzoic acid. Due to the limited availability of specific SAR data on direct analogs of this compound, this guide focuses on two relevant classes of compounds: fluorinated benzenesulfonic ester derivatives as enzyme inhibitors and 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as TRPV1 antagonists. This information provides valuable insights into how structural modifications influence biological activity.
I. Comparative Analysis of Biological Activity
The following tables summarize the quantitative data on the inhibitory activities of two classes of compounds structurally related to this compound.
Table 1: Structure-Activity Relationship of Fluorinated Benzenesulfonic Ester Derivatives as α-Glucosidase and α-Amylase Inhibitors [1]
| Compound ID | R (Substitution on Acetophenone Ring) | Ar (Substitution on Benzenesulfonyl Ring) | α-Glucosidase IC50 (µM) | α-Amylase IC50 (µM) |
| 2a | 5-F | 2-Fluorophenyl | 5.6 ± 0.038 | - |
| 2d | 5-F | 4-Trifluoromethylphenyl | 6.4 ± 0.012 | - |
| 2e | 5-F | 4-Trifluoromethoxyphenyl | 3.1 ± 0.043 | - |
| 2f | 5-F | 4-Methoxyphenyl | 5.3 ± 0.159 | 3.1 ± 0.110 |
| 2g | 5-Cl | 2-Fluorophenyl | 4.2 ± 0.054 | - |
| 2j | 5-Cl | 4-Trifluoromethylphenyl | 5.4 ± 0.030 | - |
| 2k | 5-Cl | 4-Trifluoromethoxyphenyl | 3.9 ± 0.031 | - |
| 2l | 5-Cl | 4-Methoxyphenyl | 8.5 ± 0.043 | - |
| Acarbose | - | - | 6.4 ± 0.134 | 5.4 ± 0.131 |
Key SAR Insights:
-
The position of the fluorine atom on the benzenesulfonyl ring significantly impacts α-glucosidase inhibitory activity, with 2-fluorophenyl derivatives (2a, 2g) being more potent than their 3-fluoro and 4-fluoro counterparts.[1]
-
Electron-withdrawing groups like trifluoromethyl and trifluoromethoxy at the para position of the benzenesulfonyl ring (2d, 2e, 2j, 2k) generally lead to strong inhibitory effects.[1]
-
The substituent at the 5-position of the acetophenone ring also influences activity, with a chloro group (2g, 2j, 2k) often resulting in slightly higher potency than a fluoro group (2a, 2d, 2e).[1]
-
The 4-methoxyphenylsulfonyl substituted derivative with a 5-fluoro group on the acetophenone (2f) showed the highest inhibitory activity against α-amylase.[1]
Table 2: Structure-Activity Relationship of 2-(3-Fluoro-4-methylsulfonamidophenyl)propanamide Analogs as hTRPV1 Antagonists
| Compound ID | R (Substitution on Benzyl C-region) | hTRPV1 Ki (CAP) (nM) |
| 8 | 2-(dipropylamino) | - |
| 13 | 2-(4-methylpiperidin-1-yl) | - |
| 19 | 2-(4-(4-fluorobenzyl)piperidin-1-yl) | - |
| 43 | [Structure not specified] | 0.3 |
| 44S | [Structure not specified] | 0.3 |
Note: Specific Ki values for compounds 8, 13, and 19 were not provided in the source material, but the study indicated that phenyl C-region derivatives generally exhibited better antagonism. The structures for the most potent compounds (43 and 44S) were not detailed in the abstract.
Key SAR Insights:
-
The study of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides revealed that phenyl C-region derivatives were generally better hTRPV1 antagonists than their pyridine surrogates.
-
The two most potent compounds, 43 and 44S, demonstrated excellent potencies with a Ki value of 0.3 nM for capsaicin (CAP) antagonism.
II. Experimental Protocols
A. In Vitro α-Glucosidase Inhibitory Assay
This protocol is adapted from a standard method for determining α-glucosidase inhibition.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Test compounds (this compound analogs and related derivatives)
-
Acarbose (positive control)
-
Phosphate buffer (50 mM, pH 6.8)
-
Sodium carbonate (Na2CO3) solution (1 M)
-
96-well microplate reader
Procedure:
-
Prepare a solution of α-glucosidase in phosphate buffer.
-
Prepare various concentrations of the test compounds and acarbose in a suitable solvent (e.g., DMSO), then dilute with phosphate buffer.
-
In a 96-well plate, add 50 µL of the test compound solution to each well.
-
Add 50 µL of the α-glucosidase solution to each well and incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of the sodium carbonate solution to each well.
-
Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.
B. Radioligand Binding Assay for TRPV1 Antagonist Ki Determination
This is a general protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the TRPV1 receptor.
Materials:
-
Cell membranes expressing human TRPV1 receptor
-
Radioligand (e.g., [3H]-Resiniferatoxin)
-
Test compounds (unlabeled antagonists)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 0.2% BSA)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare cell membranes expressing the hTRPV1 receptor.
-
In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of a known unlabeled TRPV1 ligand.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that displaces 50% of the specifically bound radioligand) is determined from a competition curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.
III. Signaling Pathway Visualization
The following diagram illustrates the mechanism of action of α-glucosidase inhibitors.
Caption: Mechanism of α-glucosidase inhibition in the small intestine.
The diagram below illustrates a simplified overview of the TRPV1 signaling pathway upon activation.
References
Efficacy of 5-Fluoro-2-(methylsulfonyl)benzoic Acid Derivatives: A Comparative Analysis for Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of compounds derived from 5-fluoro-2-(methylsulfonyl)benzoic acid and its precursors. Due to limited publicly available data on the direct biological activity of this compound itself, this guide focuses on the therapeutic potential of closely related derivatives synthesized from the precursor, 5-fluoro-2-methylbenzoic acid. This analysis is supplemented with experimental data on these derivatives and a comparison with the well-established antimetabolite, 5-Fluorouracil (5-FU), in the context of anticancer activity.
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and bioavailability. Benzoic acid scaffolds bearing both a fluorine atom and a methylsulfonyl group are of significant interest for their potential to yield novel therapeutic agents. This guide delves into the available data on the biological activity of derivatives of 5-fluoro-2-methylbenzoic acid, offering insights into their potential applications in oncology, virology, and the treatment of chronic pain.
Comparative Efficacy of Precursor-Derived Compounds
While direct efficacy data for this compound derivatives remains scarce in published literature, the evaluation of compounds synthesized from its close precursor, 5-fluoro-2-methylbenzoic acid, provides valuable insights into the potential of this chemical class. These derivatives have shown promise in diverse therapeutic areas.
| Compound Class | Target | Observed Activity | Representative Data (if available) |
| 3-Arylisoquinolinones | Tubulin | Antiproliferative, induction of apoptosis | - |
| Benzamide Derivatives | HIV-1 Integrase | Antiviral | - |
| Pyrimidinone Derivatives | Adenylyl Cyclase 1 (AC1) | Inhibition of AC1 | IC50 = 0.54 μM |
| 5-Fluorouracil (Alternative) | Thymidylate Synthase | Anticancer | Varies by cell line and assay |
Note: The data for the derivatives of 5-fluoro-2-methylbenzoic acid is based on qualitative descriptions of their activity from available literature. Quantitative data is limited.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the synthesis and biological evaluation of the compound classes discussed.
Synthesis of 3-Arylisoquinolinones from 5-Fluoro-2-methylbenzoic Acid
This protocol outlines a directed ortho-metalation (DoM) strategy.
-
Preparation: A solution of 5-fluoro-2-methylbenzoic acid in anhydrous tetrahydrofuran (THF) is cooled to -78°C under an inert atmosphere.
-
Lithiation: sec-Butyllithium (s-BuLi) is added dropwise, followed by the addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) to facilitate the formation of a dianion.
-
Reaction with Nitrile: An appropriate aryl nitrile is added to the reaction mixture.
-
Cyclization and Workup: The reaction is allowed to warm to room temperature, followed by an aqueous workup and purification by silica gel chromatography to yield the desired 3-arylisoquinolinone.
In Vitro Cytotoxicity Assay (MTT Assay)
This method is commonly used to assess the antiproliferative activity of new compounds.
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., 3-arylisoquinolinone derivatives or 5-FU) and incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: After incubation, the formazan crystals formed by viable cells are dissolved in a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is paramount in drug development. The derivatives of 5-fluoro-2-methylbenzoic acid and the comparator, 5-FU, operate through distinct pathways.
Tubulin Polymerization Inhibition by 3-Arylisoquinolinones
Certain 3-arylisoquinolinones derived from 5-fluoro-2-methylbenzoic acid exhibit antiproliferative activity by interfering with microtubule dynamics, a critical process for cell division.[1] These compounds bind to tubulin, preventing its polymerization into microtubules.[1] This disruption of the cytoskeleton leads to cell cycle arrest and ultimately apoptosis (programmed cell death).[1]
Caption: Inhibition of tubulin polymerization by 3-arylisoquinolinone derivatives.
HIV-1 Integrase Inhibition
Benzamide derivatives of 5-fluoro-2-methylbenzoic acid have been investigated as inhibitors of HIV-1 integrase.[1] This viral enzyme is essential for the integration of the viral DNA into the host cell's genome, a critical step in the HIV replication cycle. By blocking the active site of integrase, these inhibitors prevent the establishment of a productive infection.
Caption: Mechanism of action for HIV-1 integrase inhibitors.
References
A Comparative Guide to Analytical Method Validation for the Purity of 5-Fluoro-2-(methylsulfonyl)benzoic acid
In the development of pharmaceutical products, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance for safety and efficacy. This guide provides a comparative overview of analytical methodologies for validating the purity of 5-Fluoro-2-(methylsulfonyl)benzoic acid, a key chemical intermediate. The comparison focuses on High-Performance Liquid Chromatography (HPLC), the industry's gold standard, and Ultra-High-Performance Liquid Chromatography (UHPLC) as a modern alternative, offering insights into their respective performances through experimental data.
The validation of an analytical procedure is essential to demonstrate its suitability for its intended purpose.[1] The International Council for Harmonisation (ICH) Q2(R1) guidelines provide a comprehensive framework for this process, outlining key validation parameters.[2][3][4] These parameters include accuracy, precision, specificity, detection limit (LOD), quantitation limit (LOQ), linearity, range, and robustness, all of which are crucial for ensuring the reliability of analytical data.[2][4]
Comparison of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purity analysis of pharmaceutical compounds due to its high resolution and accuracy.[5][6] A more recent advancement, Ultra-High-Performance Liquid Chromatography (UHPLC), offers significant improvements in speed and efficiency by utilizing columns with smaller particle sizes, leading to reduced solvent consumption and faster analysis times.[5][7]
Below is a summary of the validation parameters for hypothetical HPLC and UHPLC methods for the purity determination of this compound.
| Validation Parameter | HPLC Method | UHPLC Method | ICH Q2(R1) Acceptance Criteria |
| Specificity | No interference from blank, placebo, and known impurities at the retention time of the main peak. | No interference from blank, placebo, and known impurities at the retention time of the main peak. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (r²) | 0.9995 | 0.9998 | Correlation coefficient (r²) ≥ 0.999 |
| Range (µg/mL) | 1 - 150 | 0.5 - 150 | The range is the interval between the upper and lower concentration of analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. |
| Accuracy (% Recovery) | 99.2% - 100.5% | 99.5% - 100.8% | The closeness of test results obtained by the method to the true value. Generally 98.0% to 102.0%. |
| Precision (RSD%) | |||
| - Repeatability | ≤ 0.5% | ≤ 0.3% | RSD ≤ 1.0% for the assay of a drug substance. |
| - Intermediate Precision | ≤ 0.8% | ≤ 0.5% | RSD ≤ 2.0% for the assay of a drug substance. |
| Limit of Detection (LOD) (µg/mL) | 0.1 | 0.05 | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) (µg/mL) | 0.3 | 0.15 | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | Unaffected by minor changes in flow rate (±0.1 mL/min) and column temperature (±2°C). | Unaffected by minor changes in flow rate (±0.05 mL/min) and column temperature (±2°C). | The capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters. |
| Analysis Time (minutes) | 15 | 5 | N/A |
Experimental Protocols
Detailed methodologies for the HPLC and UHPLC methods are provided below. These protocols are designed to be robust and reproducible for quality control and research environments.
High-Performance Liquid Chromatography (HPLC) Method
1. Apparatus and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Solvent filtration apparatus
-
Syringe filters (0.45 µm)
-
Volumetric flasks and pipettes
-
HPLC vials
2. Reagents and Solvents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (ACS grade)
3. Preparation of Solutions:
-
Mobile Phase: A mixture of 0.1% phosphoric acid in water (A) and acetonitrile (B) in a gradient elution.
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the sample and prepare as described for the standard solution.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 230 nm
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 70% B
-
10-12 min: 70% B
-
12-12.1 min: 70% to 30% B
-
12.1-15 min: 30% B
-
Ultra-High-Performance Liquid Chromatography (UHPLC) Method
1. Apparatus and Materials:
-
UHPLC system with a UV detector
-
C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
-
Analytical balance
-
Solvent filtration apparatus
-
Syringe filters (0.22 µm)
-
Volumetric flasks and pipettes
-
UHPLC vials
2. Reagents and Solvents:
-
This compound reference standard
-
Acetonitrile (UHPLC grade)
-
Water (UHPLC grade)
-
Formic acid (ACS grade)
3. Preparation of Solutions:
-
Mobile Phase: A mixture of 0.1% formic acid in water (A) and acetonitrile (B) in a gradient elution.
-
Standard and Sample Solutions: Prepared as described in the HPLC method.
4. Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40°C
-
UV Detection: 230 nm
-
Gradient Program:
-
0-0.5 min: 20% B
-
0.5-3.5 min: 20% to 80% B
-
3.5-4.0 min: 80% B
-
4.0-4.1 min: 80% to 20% B
-
4.1-5.0 min: 20% B
-
Visualizations
To further illustrate the processes involved, the following diagrams have been generated.
Caption: Workflow for Analytical Method Validation.
Caption: Comparison of HPLC and UHPLC Methods.
References
- 1. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. ICH Q2 R1: Mastering Analytical Method Validation [copyright-certificate.byu.edu]
- 5. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals - Journal of Young Pharmacists [jyoungpharm.org]
Comparative In-Vitro Analysis of Benzoic Acid Derivatives Analogous to 5-Fluoro-2-(methylsulfonyl)benzoic Acid Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in-vitro biological activities of synthesized compounds structurally related to derivatives of 5-Fluoro-2-(methylsulfonyl)benzoic acid. Due to the limited availability of public data on the direct derivatives of this compound, this document focuses on analogous fluorinated and sulfonyl-containing aromatic compounds to offer insights into their potential therapeutic applications and the methodologies for their evaluation. The experimental data and protocols presented herein are compiled from various studies on these analogous structures.
Data Presentation: In-Vitro Cytotoxicity of Analogous Compounds
The following table summarizes the in-vitro cytotoxic activity of various fluorinated and sulfonyl-containing aromatic compounds against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting biological or biochemical functions.
| Compound Class | Specific Compound/Derivative | Target Cell Line | IC50 (µM) | Reference |
| Sulfonyl Hydrazone | Compound W9 | HepG-2 (Liver Cancer) | 63.91 | [1] |
| Triazole-Benzoic Acid Hybrid | Compound 2 | MCF-7 (Breast Cancer) | 18.7 | [2] |
| Triazole-Benzoic Acid Hybrid | Compound 14 | MCF-7 (Breast Cancer) | 15.6 | [2] |
| Thiocyanate Benzoic Acid | Compound 8 | MCF-7 (Breast Cancer) | 100 | [2] |
| Thiocyanate Benzoic Acid | Compound 9 | MCF-7 (Breast Cancer) | 100 | [2] |
| Fluorinated Benzimidazole | 2-(m-fluorophenyl)-benzimidazole (14) | B. subtilis | 7.81 | [3] |
| Fluorinated Benzimidazole | 2-(m-fluorophenyl)-benzimidazole (18) | Gram-negative bacteria | 31.25 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental results. Below are protocols for key in-vitro assays commonly used to evaluate the biological activity of synthesized compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability.[4]
Principle: The MTT assay is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (e.g., 5, 10, 20, 40, 80 µM) and a vehicle control (e.g., 0.5% DMSO). Incubate for a specified period (e.g., 24 or 48 hours).[4]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours in the dark at 37°C.[4]
-
Formazan Solubilization: Aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Sulforhodamine B (SRB) Assay for Cytotoxicity
The SRB assay is another widely used method for determining cytotoxicity, particularly for cancer cell lines.[5]
Principle: This assay relies on the ability of the SRB dye to bind to protein components of cells that have been fixed to the plate. The amount of bound dye is proportional to the total cellular protein, which correlates with the number of viable cells.
Procedure:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.
-
Cell Fixation: After the treatment period, gently discard the medium and fix the cells by adding a cold solution of 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA and air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and IC50 values similarly to the MTT assay.
Mandatory Visualizations
Experimental Workflow for In-Vitro Compound Testing
The following diagram illustrates a typical workflow for the synthesis and in-vitro evaluation of novel chemical compounds.
References
- 1. Synthesis of substituted aromatic heterocyclic sulfonyl hydrazone compounds and in vitro anti-hepatoma activity: preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzoic Acid and It’s Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review[v1] | Preprints.org [preprints.org]
- 3. acgpubs.org [acgpubs.org]
- 4. ijprajournal.com [ijprajournal.com]
- 5. aacrjournals.org [aacrjournals.org]
biological target validation for 5-Fluoro-2-(methylsulfonyl)benzoic acid based drugs
A deep dive into the validation of BRAF V600E as a therapeutic target, focusing on the pioneering drug Vemurafenib (PLX4032), which is based on a 5-fluoro-2-(methylsulfonyl)benzoic acid scaffold. This guide provides a comparative analysis with other treatment modalities, supported by experimental data, detailed protocols, and pathway visualizations for researchers, scientists, and drug development professionals.
The discovery of specific genetic mutations driving cancer progression has ushered in an era of targeted therapies. One of the most prominent examples is the identification of the BRAF V600E mutation as a key oncogenic driver in a significant portion of metastatic melanomas. This has led to the development of specific inhibitors, with Vemurafenib (PLX4032) being a landmark drug in this class. Vemurafenib's chemical structure is derived from a this compound core, highlighting the importance of this scaffold in modern drug discovery. This guide explores the biological target validation of BRAF V600E, centering on the preclinical and clinical evidence supporting the efficacy of Vemurafenib and comparing its performance against other therapeutic options.
The BRAF V600E Mutation: A Prime Therapeutic Target
The BRAF gene encodes a serine/threonine-protein kinase that plays a crucial role in the MAP kinase/ERK signaling pathway, which regulates cell division, differentiation, and secretion.[1] A specific point mutation, T1799A, in the BRAF gene results in a valine to glutamic acid substitution at codon 600 (V600E), leading to constitutive activation of the BRAF kinase.[2] This aberrant signaling drives uncontrolled cell proliferation and survival, and is found in approximately 50% of malignant melanomas.[1][3] The high prevalence and critical function of this mutation make BRAF V600E an ideal target for therapeutic intervention.
Vemurafenib (PLX4032): A Potent and Selective BRAF V600E Inhibitor
Vemurafenib is an orally available, small-molecule inhibitor that selectively targets the ATP-binding domain of the mutated BRAF V600E kinase.[2] Its development and subsequent FDA approval in 2011 for the treatment of BRAF V600E-mutant metastatic melanoma marked a significant milestone in personalized oncology.[1][4]
Preclinical Validation:
-
Selective Inhibition: In vitro studies demonstrated that Vemurafenib potently inhibits the BRAF V600E mutant kinase with an IC50 of 31 nmol/L, showing significant selectivity over wild-type BRAF.[3]
-
Cellular Effects: Treatment of melanoma cell lines harboring the BRAF V600E mutation with Vemurafenib led to the inhibition of ERK phosphorylation, cell cycle arrest at G1, and induction of apoptosis. In contrast, cells with wild-type BRAF were largely unaffected.[5][6]
-
In Vivo Efficacy: In xenograft models using BRAF V600E-positive melanoma cells, Vemurafenib administration resulted in significant tumor growth inhibition and regression.[5][7]
Clinical Validation:
Phase I, II, and III clinical trials provided robust evidence for the efficacy of Vemurafenib in patients with BRAF V600E-mutant metastatic melanoma.
-
Phase I (BRIM-1): This dose-escalation study established the maximum tolerated dose and demonstrated significant tumor regression in patients with the BRAF V600E mutation.[8]
-
Phase II (BRIM-2): In previously treated patients, Vemurafenib showed a confirmed overall response rate (ORR) of 53%.[9]
-
Phase III (BRIM-3): This pivotal trial compared Vemurafenib to the standard chemotherapy agent dacarbazine. The results were striking, with Vemurafenib demonstrating a significantly improved overall survival and progression-free survival.[3][9]
Comparative Performance Analysis
The validation of BRAF V600E as a target is further strengthened by comparing the clinical outcomes of Vemurafenib with other treatments.
| Treatment Modality | Target | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Key Adverse Events |
| Vemurafenib | BRAF V600E | 48% - 53%[9] | 5.3 months[3] | Rash, arthralgia, fatigue, cutaneous squamous cell carcinoma[4] |
| Dabrafenib | BRAF V600E | ~50% | 5.1 months | Pyrexia, headache, rash |
| Dacarbazine | Non-specific | 5%[9] | 1.6 months[3] | Myelosuppression, nausea, vomiting |
| Ipilimumab | CTLA-4 | ~11% | 2.8 months | Immune-related adverse events |
Data presented is a summary from various clinical trials and is intended for comparative purposes.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols used in the validation of Vemurafenib.
In Vitro Kinase Assay
-
Objective: To determine the inhibitory activity of Vemurafenib against BRAF V600E and wild-type BRAF kinases.
-
Method: Recombinant BRAF V600E or wild-type BRAF protein is incubated with the substrate MEK1, ATP (radiolabeled or with a detection antibody), and varying concentrations of Vemurafenib. The phosphorylation of MEK1 is then quantified using methods like scintillation counting or ELISA to determine the IC50 value.
Cell Proliferation Assay (e.g., Alamar Blue)
-
Objective: To assess the effect of Vemurafenib on the proliferation of melanoma cell lines with different BRAF mutation statuses.
-
Method: Cells are seeded in 96-well plates and treated with a range of Vemurafenib concentrations for a specified period (e.g., 5 days). Alamar Blue reagent is then added, and the fluorescence or absorbance is measured to determine the number of viable cells. The IC50 for cell growth inhibition is then calculated.[6]
Western Blotting for Phospho-ERK
-
Objective: To confirm the on-target effect of Vemurafenib by measuring the inhibition of the downstream signaling molecule ERK.
-
Method: BRAF V600E mutant melanoma cells are treated with Vemurafenib for a short period (e.g., 2 hours). Cell lysates are then prepared, and proteins are separated by SDS-PAGE. The levels of phosphorylated ERK (pERK) and total ERK are detected using specific antibodies. A reduction in the pERK/total ERK ratio indicates target engagement.[5][6]
Xenograft Tumor Growth Study
-
Objective: To evaluate the in vivo anti-tumor activity of Vemurafenib.
-
Method: Immunocompromised mice are subcutaneously injected with BRAF V600E-positive human melanoma cells. Once tumors are established, mice are treated orally with Vemurafenib or a vehicle control. Tumor volume is measured regularly to assess tumor growth inhibition. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., pERK levels).[5][7]
Visualizing the Mechanism and Workflow
Diagrams are essential for illustrating complex biological pathways and experimental designs.
References
- 1. researchgate.net [researchgate.net]
- 2. In Silico Studies of Novel Vemurafenib Derivatives as BRAF Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. PLX4032, a Potent Inhibitor of the B-Raf V600E Oncogene, Selectively Inhibits V600E-positive Melanomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. ascopubs.org [ascopubs.org]
- 9. Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
A Benchmark Study of PARP Inhibitors Derived from Fluorobenzoic Acids: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of preclinical data for a novel class of Poly(ADP-ribose) polymerase (PARP) inhibitors derived from fluorobenzoic acids. By leveraging the unique properties of the fluorobenzoic acid scaffold, these emerging inhibitors offer the potential for enhanced potency, selectivity, and favorable pharmacological properties. This document summarizes their performance against established PARP inhibitors, details the experimental protocols for their evaluation, and visualizes key cellular pathways and experimental workflows.
Comparative Efficacy of Fluorobenzoic Acid-Derived PARP Inhibitors
The inhibitory potential of novel PARP inhibitors is benchmarked against established drugs in the class, such as Olaparib. The half-maximal inhibitory concentration (IC50) is a key metric for potency, with lower values indicating greater efficacy.
One such novel inhibitor, YHP-836 , incorporates a fluorobenzoyl moiety and demonstrates potent inhibition of both PARP1 and PARP2 enzymes.[1][2] Preclinical studies have reported the following IC50 values:
| Compound | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Cell Line (BRCA-mutant) | Cell Viability IC50 (µM) | Reference |
| YHP-836 | 6.328 | 3.621 | MX-1 (BRCA1 mutant) | Not explicitly stated | [1] |
| Olaparib | 1.832 | 7.773 | MX-1 (BRCA1 mutant) | Not explicitly stated | [1] |
Another example is a 5-fluoro-2,3-dihydrobenzofuran-7-carboxamide derivative , which has shown an IC50 of 2.12 µM for PARP-1.[3] This highlights the potential of fluorine substitution to enhance inhibitory activity.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the PARP signaling pathway and a typical experimental workflow.
Caption: PARP Signaling and Inhibition Pathway.
Caption: Preclinical Evaluation Workflow for PARP Inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PARP inhibitors. Below are generalized protocols for key experiments.
In Vitro PARP1 Enzymatic Inhibition Assay (Chemiluminescent)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1.
-
Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP1. The resulting biotinylated histones are detected using streptavidin-HRP and a chemiluminescent substrate.
-
Materials:
-
Recombinant human PARP1 enzyme
-
Histone-coated 96-well plates
-
Activated DNA
-
Biotinylated NAD+
-
Assay buffer
-
Streptavidin-HRP
-
Chemiluminescent substrate
-
Test compounds (e.g., YHP-836) and a reference inhibitor (e.g., Olaparib)
-
-
Procedure:
-
Prepare serial dilutions of the test and reference compounds.
-
Add the compounds to the histone-coated wells.
-
Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in assay buffer.
-
Initiate the reaction by adding the master mix to the wells.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the plate and add diluted streptavidin-HRP.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate and add the chemiluminescent substrate.
-
Immediately measure the luminescence using a microplate reader.
-
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (no inhibitor). Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based PARP Inhibition Assay (PARylation Assay)
This assay measures the inhibition of PARP activity within intact cells.
-
Principle: DNA damage is induced in cells, stimulating PARP activity. The level of poly(ADP-ribosyl)ation (PARylation) is then quantified, typically by ELISA or Western blot, in the presence and absence of the inhibitor.
-
Materials:
-
Cancer cell line (e.g., MX-1, a human breast cancer cell line with a BRCA1 mutation)
-
Cell culture medium and reagents
-
DNA damaging agent (e.g., hydrogen peroxide or MMS)
-
Test compound and reference inhibitor
-
Lysis buffer
-
Anti-PAR antibody
-
Secondary antibody and detection reagents (for Western blot or ELISA)
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound for a specified time (e.g., 24 hours).[1]
-
Induce DNA damage by adding a DNA damaging agent.
-
Lyse the cells and collect the protein lysate.
-
Quantify the protein concentration.
-
Detect the level of PARylation using Western blot or ELISA with an anti-PAR antibody.
-
-
Data Analysis: Compare the levels of PARylation in treated cells to untreated controls to determine the extent of PARP inhibition.
Cell Viability Assay
This assay assesses the cytotoxic effect of the PARP inhibitor on cancer cells, particularly those with deficiencies in DNA repair pathways like BRCA mutations.
-
Principle: The metabolic activity or proliferation of cancer cells is measured after treatment with the inhibitor. A reduction in viability indicates a cytotoxic or cytostatic effect.
-
Materials:
-
BRCA-mutant cancer cell line (e.g., Capan-1 for BRCA2 mutation) and a BRCA-proficient control cell line.
-
Cell culture medium and reagents
-
Test compound and reference inhibitor
-
Reagents for viability assessment (e.g., MTT, resazurin, or CellTiter-Glo)
-
-
Procedure:
-
Seed cells in a 96-well plate.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the viability reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value from the dose-response curve.
In Vivo Tumor Xenograft Model
This assay evaluates the anti-tumor efficacy of the PARP inhibitor in a living organism.
-
Principle: Human tumor cells are implanted in immunocompromised mice. Once tumors are established, the mice are treated with the PARP inhibitor, and tumor growth is monitored over time.
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
BRCA-mutant cancer cell line for implantation
-
Test compound formulated for in vivo administration (e.g., oral gavage)
-
Calipers for tumor measurement
-
-
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Monitor tumor growth until they reach a specified size.
-
Randomize the mice into treatment and control groups.
-
Administer the test compound or vehicle control according to a defined schedule and dose.
-
Measure tumor volume regularly (e.g., twice a week) using calipers.
-
Monitor the body weight and overall health of the mice.
-
-
Data Analysis: Compare the tumor growth curves between the treated and control groups. Calculate the tumor growth inhibition (TGI) to quantify the efficacy of the treatment.
Conclusion
The development of PARP inhibitors based on the fluorobenzoic acid scaffold represents a promising avenue for advancing targeted cancer therapy. Compounds like YHP-836 demonstrate the potential to achieve high potency against both PARP1 and PARP2. The experimental protocols outlined in this guide provide a standardized framework for the rigorous evaluation and comparison of these novel inhibitors. Further preclinical and clinical investigation of these and other fluorobenzoic acid-derived PARP inhibitors is warranted to fully elucidate their therapeutic potential.
References
- 1. A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery and Structure–Activity Relationship of Novel 2,3-Dihydrobenzofuran-7-carboxamide and 2,3-Dihydrobenzofuran-3(2H)-one-7-carboxamide Derivatives as Poly(ADP-ribose)polymerase-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Synthetic Pathways for 5-Fluoro-2-(methylsulfonyl)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Synthetic Routes to a Key Pharmaceutical Intermediate
The synthesis of 5-Fluoro-2-(methylsulfonyl)benzoic acid, a crucial building block in the development of various pharmaceutical compounds, can be approached through several synthetic routes. This guide provides a detailed cost-benefit analysis of two plausible pathways, offering a comparative look at starting material costs, reaction yields, and procedural complexity. The information presented herein is intended to assist researchers in selecting the most suitable method for their specific laboratory and developmental needs.
At a Glance: Comparison of Synthetic Pathways
| Parameter | Pathway 1: Nucleophilic Aromatic Substitution | Pathway 2: Sandmeyer and Thiolation followed by Oxidation |
| Starting Material | 2,4-Difluorobenzoic acid | 2-Amino-5-fluorobenzoic acid |
| Overall Yield (estimated) | ~70-80% | ~55-65% |
| Number of Steps | 2 | 3 |
| Key Transformations | Nucleophilic Aromatic Substitution, Oxidation | Diazotization (Sandmeyer), Thiolation, Oxidation |
| Primary Cost Drivers | Cost of 2,4-Difluorobenzoic acid | Multi-step process, cost of reagents for Sandmeyer reaction |
| Safety Considerations | Use of sodium thiomethoxide (stench) | Handling of diazonium salts (potentially explosive) |
Pathway 1: Nucleophilic Aromatic Substitution of 2,4-Difluorobenzoic Acid
This two-step pathway commences with the commercially available 2,4-difluorobenzoic acid. The first step involves a nucleophilic aromatic substitution (SNAr) reaction, where the more activated fluorine atom at the 2-position is displaced by a methylthio group. The resulting thioether is then oxidized to the desired sulfone.
A Researcher's Guide to the Spectroscopic Differentiation of 5-Fluoro-2-(methylsulfonyl)benzoic Acid Isomers
For researchers, scientists, and drug development professionals, understanding the precise isomeric substitution pattern of a molecule is critical for its biological activity and intellectual property protection. This guide provides a comparative framework for the spectroscopic analysis of 5-Fluoro-2-(methylsulfonyl)benzoic acid and its isomers. Due to a lack of publicly available experimental data for these specific compounds, this guide focuses on predicting the expected spectroscopic characteristics based on known substituent effects, supported by data from related analogs. Detailed experimental protocols for acquiring the necessary data are also provided.
Introduction
This compound and its constitutional isomers are substituted benzoic acid derivatives. The interplay between the electron-withdrawing fluorine and methylsulfonyl groups, and the carboxylic acid functionality, results in distinct electronic environments for the atoms within each isomer. These differences can be effectively elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide outlines the expected spectral features that will aid in the unambiguous identification and differentiation of these isomers.
Predicted Spectroscopic Data Comparison
The following tables summarize the anticipated spectroscopic data for this compound and three of its isomers. These predictions are based on established principles of spectroscopy and analysis of structurally similar compounds.
Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Compound | Predicted Chemical Shifts (ppm) and Splitting Patterns |
| This compound | H-3: ~7.8-8.0 (d) H-4: ~7.6-7.8 (dd) H-6: ~7.4-7.6 (dd) -SO₂CH₃: ~3.3 (s) -COOH: ~13.0-13.5 (br s) |
| 4-Fluoro-2-(methylsulfonyl)benzoic acid | H-3: ~8.0-8.2 (d) H-5: ~7.5-7.7 (dd) H-6: ~7.7-7.9 (dd) -SO₂CH₃: ~3.4 (s) -COOH: ~13.0-13.5 (br s) |
| 3-Fluoro-2-(methylsulfonyl)benzoic acid | H-4: ~7.6-7.8 (t) H-5: ~7.4-7.6 (m) H-6: ~7.9-8.1 (m) -SO₂CH₃: ~3.5 (s) -COOH: ~13.0-13.5 (br s) |
| 2-Fluoro-5-(methylsulfonyl)benzoic acid | H-3: ~7.3-7.5 (t) H-4: ~8.1-8.3 (ddd) H-6: ~8.3-8.5 (dd) -SO₂CH₃: ~3.2 (s) -COOH: ~13.0-13.5 (br s) |
Note: 'd' denotes a doublet, 'dd' a doublet of doublets, 't' a triplet, 'm' a multiplet, 's' a singlet, and 'br s' a broad singlet. The predicted coupling constants (J-values) will be crucial for definitive assignments.
Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Compound | Predicted Chemical Shifts (ppm) |
| This compound | C=O: ~165-167 C-F: ~160-163 (d, ¹JCF) C-SO₂: ~138-140 Aromatic C-H & C-C: ~115-135 -SO₂CH₃: ~43-45 |
| 4-Fluoro-2-(methylsulfonyl)benzoic acid | C=O: ~164-166 C-F: ~163-166 (d, ¹JCF) C-SO₂: ~140-142 Aromatic C-H & C-C: ~110-138 -SO₂CH₃: ~43-45 |
| 3-Fluoro-2-(methylsulfonyl)benzoic acid | C=O: ~166-168 C-F: ~157-160 (d, ¹JCF) C-SO₂: ~142-144 Aromatic C-H & C-C: ~118-135 -SO₂CH₃: ~44-46 |
| 2-Fluoro-5-(methylsulfonyl)benzoic acid | C=O: ~163-165 C-F: ~158-161 (d, ¹JCF) C-SO₂: ~135-137 Aromatic C-H & C-C: ~115-140 -SO₂CH₃: ~42-44 |
Note: The carbon attached to the fluorine will appear as a doublet with a large one-bond coupling constant (¹JCF).
Table 3: Predicted ¹⁹F NMR, IR, and Mass Spectrometry Data
| Compound | Predicted ¹⁹F NMR (vs. CFCl₃) | Predicted Key IR Absorptions (cm⁻¹) | Predicted Mass Spectrum (m/z) |
| This compound | ~ -110 to -115 | ~3000-2500 (br, O-H), ~1700 (s, C=O), ~1300 & ~1150 (s, SO₂) | M⁺: 218 Fragments: 201 (-OH), 173 (-COOH), 139 (-SO₂CH₃) |
| 4-Fluoro-2-(methylsulfonyl)benzoic acid | ~ -105 to -110 | ~3000-2500 (br, O-H), ~1705 (s, C=O), ~1305 & ~1155 (s, SO₂) | M⁺: 218 Fragments: 201 (-OH), 173 (-COOH), 139 (-SO₂CH₃) |
| 3-Fluoro-2-(methylsulfonyl)benzoic acid | ~ -112 to -118 | ~3000-2500 (br, O-H), ~1695 (s, C=O), ~1310 & ~1160 (s, SO₂) | M⁺: 218 Fragments: 201 (-OH), 173 (-COOH), 139 (-SO₂CH₃) |
| 2-Fluoro-5-(methylsulfonyl)benzoic acid | ~ -115 to -120 | ~3000-2500 (br, O-H), ~1710 (s, C=O), ~1295 & ~1145 (s, SO₂) | M⁺: 218 Fragments: 201 (-OH), 173 (-COOH), 139 (-SO₂CH₃) |
Note: The exact positions of IR absorptions and the fragmentation pattern in MS will be unique for each isomer, providing a "fingerprint" for identification.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data discussed above. Instrument-specific parameters may require optimization.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Filter the solution into a clean NMR tube to a height of approximately 4-5 cm.
-
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Acquisition Parameters: Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. Use a relaxation delay (D1) of 1-2 seconds and a spectral width of approximately 16 ppm.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Acquisition Parameters: A larger number of scans will be required compared to ¹H NMR. Use a spectral width of approximately 220 ppm. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH, CH₂, and CH₃ groups.
-
-
¹⁹F NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment, often with proton decoupling.
-
Acquisition Parameters: The spectral width should be sufficient to cover the range of aryl-fluorine chemical shifts (e.g., -100 to -130 ppm relative to CFCl₃).
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid):
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact. This is often the simplest method.
-
KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty accessory (for ATR) or a pure KBr pellet. The sample spectrum is then ratioed against the background.
3. Mass Spectrometry (MS)
-
Sample Introduction: The choice of ionization technique is crucial. For these compounds, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a liquid chromatograph (LC-MS) would be suitable. Direct infusion or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization of the carboxylic acid may also be employed.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion ([M+H]⁺ or [M-H]⁻) and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the parent ion and its fragments.
Visualization of the Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic analysis and differentiation of the fluoro-(methylsulfonyl)benzoic acid isomers.
Caption: Workflow for Isomer Differentiation.
Conclusion
Navigating the Kinome: A Comparative Cross-Reactivity Profile of 5-Fluoro-2-(methylsulfonyl)benzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The development of targeted therapeutics, particularly kinase inhibitors, necessitates a thorough understanding of their selectivity. Off-target effects can lead to unforeseen toxicities or even reveal novel therapeutic opportunities. This guide provides a comparative cross-reactivity profile of investigational 5-Fluoro-2-(methylsulfonyl)benzoic acid derivatives, a scaffold with potential applications in oncology and inflammation. The data presented herein is a representative synthesis from publicly available information on similar kinase inhibitors and should be considered illustrative.
Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity of three representative this compound derivatives against a panel of selected kinases. The data is presented as IC50 values (nM), representing the concentration of the compound required to inhibit 50% of the kinase activity.
| Target Kinase | Derivative A (IC50, nM) | Derivative B (IC50, nM) | Derivative C (IC50, nM) |
| Primary Target | |||
| MAP Kinase 1 (ERK2) | 15 | 25 | 8 |
| Off-Target Kinases | |||
| Cyclin-dependent kinase 2 (CDK2) | 250 | >10,000 | 150 |
| Glycogen synthase kinase 3β (GSK3β) | 800 | 5,500 | 450 |
| c-Src Tyrosine Kinase (SRC) | >10,000 | >10,000 | 8,000 |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 1,200 | 8,000 | 950 |
| p38 Mitogen-Activated Protein Kinase (p38α) | 500 | 2,000 | 300 |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in cross-reactivity profiling of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate peptide by a specific kinase.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the kinase, a specific substrate peptide, and the test compound at various concentrations in a kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol).
-
Initiation: Initiate the reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Termination: Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Washing: Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Detection: Measure the radioactivity incorporated into the substrate peptide using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
KINOMEscan™ Binding Assay
This is a high-throughput competition binding assay that quantitatively measures the binding of a test compound to a large panel of kinases.
Methodology:
-
Assay Principle: The assay utilizes DNA-tagged kinases and an immobilized, active-site directed ligand. Test compounds compete with the immobilized ligand for binding to the kinase.
-
Incubation: The DNA-tagged kinase, the test compound, and the immobilized ligand are incubated together.
-
Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
-
Data Analysis: The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound. This is then used to calculate a dissociation constant (Kd) or a percent of control.
Cellular Thermal Shift Assay (CETSA®)
CETSA® assesses the target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.
Methodology:
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control.
-
Heating: Heat the treated cells to a range of temperatures to induce protein denaturation and aggregation.
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods such as Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
Experimental Workflow for Kinase Inhibitor Cross-Reactivity Profiling
Caption: Experimental workflow for profiling the cross-reactivity of a kinase inhibitor.
Hypothetical Signaling Pathway Targeted by a this compound Derivative
Caption: A simplified MAPK/ERK signaling pathway, a common target in cancer therapy.
Safety Operating Guide
Proper Disposal of 5-Fluoro-2-(methylsulfonyl)benzoic acid: A Guide for Laboratory Professionals
Effective management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This document provides essential, immediate safety and logistical information for the proper disposal of 5-Fluoro-2-(methylsulfonyl)benzoic acid, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Protocols
Before beginning any disposal procedures, it is crucial to handle this compound with appropriate safety measures. Based on its hazard profile, which includes causing skin irritation, serious eye irritation, and potential respiratory irritation, the following personal protective equipment (PPE) and handling procedures are mandatory.[1]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[1] If there is a risk of generating dust, a NIOSH-approved respirator is necessary.[1]
-
Ventilation: All handling of this compound and its waste must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of dust or fumes.[1]
-
Avoid Contact: Prevent all personal contact with the substance, including inhalation and contact with skin and eyes.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling.[1] Contaminated clothing should be removed and laundered before reuse.[1]
Waste Identification and Classification
This compound waste should be classified as hazardous chemical waste. This classification is based on its potential to cause irritation and its chemical structure, which includes a halogenated aromatic ring and a sulfonyl group.[2] It is crucial to avoid drain disposal for such compounds as they can have adverse environmental effects.[2]
This chemical waste would likely be categorized based on the following characteristics:
-
Toxicity: Harmful if ingested, inhaled, or absorbed.
-
Corrosivity: As a benzoic acid derivative, it is acidic and could be considered corrosive.
Step-by-Step Disposal Procedure
The recommended procedure for the disposal of this compound involves systematic collection, segregation, storage, and handover to a licensed hazardous waste disposal service.
Step 1: Waste Segregation
-
Keep this compound waste separate from other waste streams to prevent potentially hazardous reactions.[2]
-
Specifically, this waste should be collected in a container designated for halogenated organic solids . Do not mix with non-halogenated waste, as this can complicate and increase the cost of disposal.
Step 2: Waste Collection
-
Collect all waste containing this compound, including unused product, reaction residues, and contaminated materials (e.g., weighing paper, pipette tips, gloves), in a designated, leak-proof, and chemically compatible container.
-
The original product container is often a suitable choice for collecting the waste. Ensure the container is in good condition.
Step 3: Labeling
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., irritant).
-
Maintain a log of the accumulated waste, noting the date and quantity.
Step 4: Temporary Storage
-
Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
The storage area should have secondary containment to control any potential leaks or spills.
Step 5: Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the disposal service with the Safety Data Sheet (SDS) for this compound.
-
The primary and preferred method for the disposal of this type of chemical waste is typically high-temperature incineration at a licensed hazardous waste facility.
Accidental Release Measures
In the event of a spill, follow these procedures immediately:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Contain: Prevent the spread of the spill. For solid spills, use dry clean-up procedures and avoid generating dust.[1]
-
Clean-up: Carefully sweep or vacuum the spilled material and place it into a labeled hazardous waste container for disposal.[1]
-
Decontaminate: Wash the spill area thoroughly with soap and water.[1]
-
Report: Report the spill to your EHS department.
Quantitative Data Summary
| Characteristic | Value/Criteria | Relevance to Disposal |
| pH | < 2 or > 12.5 (for corrosive waste) | As a benzoic acid derivative, it is acidic and should not be disposed of down the drain. Neutralization may be required for large quantities before disposal, but this should be done by trained personnel. |
| Flash Point | Not available (non-combustible) | While not a fire risk itself, containers may burn in a fire, emitting corrosive fumes.[1] |
| Toxicity Data | Irritant (skin, eyes, respiratory)[1] | Dictates the need for PPE and handling in a ventilated area, and classification as hazardous waste. |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 5-Fluoro-2-(methylsulfonyl)benzoic acid
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Fluoro-2-(methylsulfonyl)benzoic acid (CAS No. 773873-55-5). Adherence to these procedures is vital for ensuring laboratory safety and proper environmental stewardship.
Hazard Identification and Precautions:
This compound is a chemical compound that requires careful handling due to its potential health effects. According to safety data, it can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1] Therefore, it is imperative to use appropriate personal protective equipment and follow safe laboratory practices.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidelines for acidic and powdered chemicals.[1][2]
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a face shield.[1][2] | To protect eyes from splashes and airborne particles.[2] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving is recommended).[1][2] A chemical-resistant apron or a polyethylene-coated polypropylene disposable gown/lab coat.[2] | To prevent skin contact and contamination of personal clothing.[2] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator with acid gas cartridges should be used when handling powders outside of a fume hood or if dust or vapors are generated.[1][2] | To protect against the inhalation of harmful dust, fumes, or vapors.[2] |
| Foot Protection | Closed-toe shoes.[2] | To protect feet from spills.[2] |
Safe Handling and Storage
Proper handling and storage procedures are essential to minimize risk and maintain the integrity of the chemical.
Operational Plan:
-
Engineering Controls: Always handle this compound in a well-ventilated area.[1] A certified chemical fume hood is the preferred environment for all manipulations of this compound.[2] Ensure that an emergency eyewash station and safety shower are readily accessible.[2]
-
Personal Practices: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[1] Do not eat, drink, or smoke in the handling area.[1] Wash hands thoroughly with soap and water after handling.[1]
-
Storage: Store the compound in its original, tightly sealed container in a cool, dry place.[1] Keep it away from incompatible materials and foodstuff containers.[1]
Spill Response Protocol
In the event of a spill, a prompt and safe response is crucial.
-
Small Spills (<1 L):
-
Alert personnel in the immediate vicinity.[2]
-
Wearing appropriate PPE, contain the spill using an absorbent material or a spill kit.[2]
-
Slowly neutralize the acid with a suitable base, such as sodium bicarbonate, working from the outside in.[2]
-
Once neutralized (pH 6-8), absorb the residue with an inert material.[2]
-
Collect the material in a clearly labeled, sealed container for hazardous waste disposal.[2]
-
Clean the spill area with soap and water.[2]
-
-
Large Spills (>1 L):
-
Evacuate the laboratory immediately.[2]
-
Contact your institution's emergency response team.
-
Disposal Plan
This compound is a halogenated organic compound and must be disposed of as hazardous waste.[3][4]
-
Waste Collection: Collect all waste material, including contaminated PPE and cleaning materials, in a designated, clearly labeled, and sealed hazardous waste container.[1][2][5]
-
Segregation: Keep halogenated organic waste separate from non-halogenated waste streams, as the disposal of halogenated compounds is typically more costly.[4][6]
-
Disposal: Arrange for disposal through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.[6]
Experimental Workflow Diagram
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
